Oseltamivir-d3 Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1C(CC(=CC1OC(CC)CC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Oseltamivir-d3 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Oseltamivir acid and a proposed methodology for its isotopic labeling to produce Oseltamivir-d3 acid. This deuterated analog is a critical internal standard for pharmacokinetic and metabolic studies of the antiviral drug Oseltamivir. The information presented herein is compiled from established synthetic routes and principles of isotopic labeling.
Introduction to Oseltamivir and its Deuterated Analog
Oseltamivir, marketed as Tamiflu®, is a prodrug that is hydrolyzed in vivo to its active form, Oseltamivir acid (also known as oseltamivir carboxylate or GS 4071). Oseltamivir acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.
Isotopically labeled compounds, such as this compound, are indispensable tools in drug development. The "d3" designation indicates that three hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. This mass difference allows for the differentiation of the labeled compound from its non-labeled counterpart in mass spectrometry-based assays, making it an ideal internal standard for quantifying the drug and its metabolites in biological samples. The most common position for deuteration in Oseltamivir is the acetyl group, creating a trideuterated acetyl moiety.
Synthesis of Oseltamivir Acid
The commercial synthesis of Oseltamivir typically starts from (-)-shikimic acid, a naturally occurring compound extracted from Chinese star anise.[1] Several synthetic routes have been developed, with a common strategy involving the formation of a key aziridine intermediate. The following sections outline a widely recognized synthetic pathway to Oseltamivir, which is then converted to Oseltamivir acid.
Key Synthetic Intermediates and Reactions
The synthesis of Oseltamivir from shikimic acid involves a multi-step process that carefully controls the stereochemistry at three chiral centers. The overall strategy can be visualized as the sequential introduction of the required functional groups onto the cyclohexene ring of shikimic acid.
Caption: Overview of Oseltamivir Acid Synthesis from Shikimic Acid.
Experimental Protocol for Oseltamivir Synthesis (Illustrative)
The following is a generalized protocol based on published synthetic routes.[1] Specific reagents and conditions may vary between different reported methods.
Step 1: Epoxide Formation from Shikimic Acid (-)-Shikimic acid is first converted to its ethyl ester. The hydroxyl groups at the 3 and 4 positions are protected, often as a pentylidene acetal. The remaining 5-hydroxyl group is then mesylated. Treatment with a base leads to the formation of an epoxide.
Step 2: Azide Opening of the Epoxide The epoxide is opened regioselectively with an azide source, such as sodium azide, to introduce the first nitrogen functionality, yielding an azido alcohol.
Step 3: Formation of the Aziridine Intermediate The hydroxyl group of the azido alcohol is mesylated, and subsequent reduction of the azide group, for example, using triphenylphosphine, leads to the formation of a key aziridine intermediate.
Step 4: Aziridine Ring Opening The aziridine ring is opened by reaction with 3-pentanol in the presence of a Lewis acid, such as boron trifluoride, to introduce the characteristic pentyl ether side chain.
Step 5: Acetylation of the Amino Group The newly formed amino group is acetylated using acetic anhydride to give the acetamido group present in Oseltamivir.
Step 6: Hydrolysis to Oseltamivir Acid The ethyl ester of Oseltamivir is hydrolyzed under basic conditions, for example, using sodium hydroxide, followed by neutralization with acid, to yield Oseltamivir acid.
Synthesis and Isotopic Labeling of this compound
The synthesis of this compound involves the introduction of three deuterium atoms, typically on the acetyl group. This is most efficiently achieved as one of the final steps in the synthesis to avoid the loss of the isotopic label in preceding reactions and to minimize the cost associated with using deuterated reagents throughout a multi-step synthesis.
Proposed Synthetic Strategy
The most logical approach for the synthesis of this compound is the acetylation of the amino group of the amido ether intermediate (from Step 4 above) using a deuterated acetylating agent, followed by hydrolysis of the ethyl ester. Acetic anhydride-d6 is the preferred reagent for this purpose as it is commercially available and provides a straightforward method for introducing the trideuterated acetyl group.
Caption: Proposed Synthesis of this compound.
Detailed Experimental Protocol for Deuteration
The following is a proposed experimental protocol for the synthesis of this compound from the amido ether intermediate.
Materials and Reagents:
-
Amido ether intermediate (from Oseltamivir synthesis)
-
Acetic anhydride-d6 (99 atom % D)
-
Pyridine or triethylamine
-
Dichloromethane (anhydrous)
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Deuterated chloroform (CDCl3) for NMR analysis
Procedure:
-
Deutero-acetylation: To a solution of the amido ether intermediate in anhydrous dichloromethane, add pyridine (or triethylamine) as a base. Cool the reaction mixture to 0 °C in an ice bath. Add acetic anhydride-d6 dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Oseltamivir-d3 ethyl ester.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Hydrolysis: Dissolve the purified Oseltamivir-d3 ethyl ester in a mixture of ethanol and water. Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Isolation of this compound: Acidify the reaction mixture to approximately pH 4-5 with 1 M HCl. Extract the product with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Characterization
The final product should be characterized to confirm its identity and isotopic purity.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show a molecular ion peak corresponding to the mass of this compound (C14H21D3N2O4), which is 3 mass units higher than the non-labeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show the absence of the singlet corresponding to the acetyl protons.
-
²H NMR: A signal corresponding to the deuterium atoms of the acetyl group will be observed.
-
¹³C NMR: The spectrum will be consistent with the structure of Oseltamivir acid, with the carbonyl carbon of the acetyl group showing coupling to deuterium.
-
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters for the Synthesis of this compound
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Deutero-acetylation | Amido ether intermediate, Acetic anhydride-d6, Pyridine | Dichloromethane | 0 to RT | 4 - 6 | 90 - 95 |
| 2 | Hydrolysis | Oseltamivir-d3 ethyl ester, NaOH | Ethanol/Water | RT | 2 - 4 | 95 - 99 |
Table 2: Characterization Data for this compound
| Analysis | Expected Result |
| Molecular Formula | C14H21D3N2O4 |
| Molecular Weight | 287.36 g/mol |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 288.2 |
| ¹H NMR (CDCl3) | Absence of signal around δ 2.0 ppm (acetyl protons) |
| Isotopic Purity | > 98 atom % D |
Conclusion
The synthesis of this compound can be efficiently achieved through a late-stage deuteration strategy using commercially available acetic anhydride-d6. This approach provides a reliable method for producing a high-purity internal standard essential for the accurate quantification of Oseltamivir and its active metabolite in biological matrices. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
References
Oseltamivir-d3 Acid certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Oseltamivir-d3 Acid
Introduction
This compound, the deuterated stable isotope-labeled form of Oseltamivir Acid, is a critical analytical standard for researchers, particularly in the fields of pharmacology and drug development. Oseltamivir Acid is the active metabolite of the antiviral prodrug Oseltamivir Phosphate, which is used to treat and prevent influenza A and B virus infections[1][2]. Due to its structural similarity to the analyte but distinct mass, this compound serves as an ideal internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1][3]. This guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CofA) for this compound, intended for scientists and professionals requiring a thorough understanding of its quality and characterization.
Compound Identification and Physicochemical Data
A Certificate of Analysis begins by unequivocally identifying the compound through a combination of standardized nomenclature, registry numbers, and fundamental chemical properties. This information ensures traceability and confirms the material's identity.
Table 1: Chemical Identity of this compound
| Parameter | Data | Reference |
|---|---|---|
| Analyte Name | This compound; Oseltamivir acid N-acetyl-d3 | [1][4] |
| Synonyms | GS 4071-d3; Ro 64-0802-d3; Oseltamivir carboxylate-d3 | [1][5] |
| CAS Number | 1242184-43-5 | [1][4][5][6] |
| Unlabeled CAS Number | 187227-45-8 | [1][4][5] |
| Molecular Formula | C₁₄H₂₁D₃N₂O₄ | [1][4][5] |
| Molecular Weight | 287.37 g/mol | [1][4][5][6] |
| Appearance | Solid |[1] |
Quantitative Analysis Summary
The quantitative section of a CofA is crucial for assessing the suitability of the standard for high-precision assays. It specifies the purity of the compound and the extent of its isotopic labeling, which are fundamental for its use as an internal standard.
Table 2: Purity and Isotopic Enrichment of this compound
| Parameter | Specification | Method | Reference |
|---|---|---|---|
| Chemical Purity | >95% or 98.39% | HPLC | [1][4][5] |
| Isotopic Enrichment | >95% | Mass Spectrometry |[5] |
Experimental Protocols
This section details the methodologies used to verify the identity, purity, and structure of this compound. The techniques described are standard in analytical chemistry for the characterization of pharmaceutical reference materials.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The chemical purity of the standard is typically determined by HPLC with UV detection. This technique separates the main compound from any impurities. The purity is calculated based on the relative area of the principal peak in the chromatogram.
Methodology:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase column, such as a C18, is commonly used[2].
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or bicarbonate buffer) and an organic solvent like acetonitrile or methanol[7][8]. For Oseltamivir analysis, mobile phases such as 0.1% octa-sulfonic acid and acetonitrile (30:70 v/v) have been utilized.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV absorbance is monitored at a wavelength where the analyte exhibits strong absorption, such as 220 nm or 237 nm[7].
-
Quantification: Purity is determined by comparing the peak area of this compound to the total area of all observed peaks.
Identity Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique used to confirm both the molecular weight and the identity of a compound. For isotopically labeled standards, it also verifies the mass shift due to deuterium incorporation. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high specificity.
Methodology:
-
Sample Preparation: Plasma samples containing the analyte and the internal standard (this compound) are often prepared via protein precipitation with methanol or solid-phase extraction[2][3].
-
Chromatographic Separation: An HPLC system separates the analyte from matrix components before introduction to the mass spectrometer[2][3].
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate protonated molecular ions ([M+H]⁺)[2][3].
-
Mass Analysis: A triple quadrupole mass spectrometer is used.
-
Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to select the m/z (mass-to-charge ratio) of the protonated parent molecule. For this compound, this is m/z 288.3[3].
-
q2 (Collision Cell): The selected ion is fragmented by collision-induced dissociation (CID) with an inert gas.
-
Q3 (Product Ion Selection): The third quadrupole (Q3) selects a specific fragment ion for detection. For this compound, a key product ion is m/z 200.0[3].
-
-
Confirmation: The detection of the specific transition (m/z 288.3 → 200.0) confirms the identity of this compound[3]. This is compared to the transition for the unlabeled Oseltamivir Acid (m/z 285.3 → 138.0)[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TRC-O700982-1MG | LGC Standards [lgcstandards.com]
- 5. sussex-research.com [sussex-research.com]
- 6. Oseltamivir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of Oseltamivir-d3 Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Oseltamivir-d3 Acid in organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering both available quantitative data and detailed experimental protocols for solubility determination. This document also includes visualizations of the mechanism of action of Oseltamivir and a typical experimental workflow for its quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), where this compound serves as a crucial internal standard.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Concentration (mM) | Source |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL | ≥ 17.40 | MedchemExpress |
| Oseltamivir Acid | Dimethyl Sulfoxide (DMSO) | 6 mg/mL | 21.1 | Selleck Chemicals |
| Oseltamivir Acid | Water | 57 mg/mL | 200.45 | Selleck Chemicals |
| Oseltamivir Acid | Ethanol | 14 mg/mL | 49.23 | Selleck Chemicals |
Note: The "≥" symbol indicates that the saturation point was not reached at the specified concentration. Researchers may be able to achieve higher concentrations in DMSO.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Organic solvent of interest (e.g., methanol, ethanol, acetonitrile, dimethylformamide)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV or MS)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Solvent: Ensure the organic solvent is of high purity and degassed to prevent bubble formation.
-
Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid particles are visible throughout the experiment.
-
Solvent Addition: Add a known volume or weight of the organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Centrifugation at a specific speed and temperature for 15-30 minutes is recommended for complete separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.
-
Filtration: Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid microparticles. The filter material should be compatible with the organic solvent used.
-
Dilution: Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Visualizations
Oseltamivir's Mechanism of Action
Oseltamivir is a prodrug that is converted in the body to its active form, Oseltamivir Acid. This active metabolite acts as a competitive inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is essential for the release of newly formed virus particles from infected host cells. By blocking this enzyme, Oseltamivir Acid prevents the spread of the virus.
Caption: Mechanism of action of Oseltamivir as a neuraminidase inhibitor.
Experimental Workflow: Quantification of Oseltamivir Acid using LC-MS/MS with this compound as an Internal Standard
This compound is commonly used as an internal standard for the accurate quantification of Oseltamivir Acid in biological matrices like plasma or serum. The following workflow illustrates the typical steps involved in a bioanalytical method using LC-MS/MS.
Caption: Workflow for Oseltamivir Acid quantification by LC-MS/MS.
References
Oseltamivir-d3 Acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Acid. This document details its molecular properties, analytical applications, and the mechanism of action of its non-deuterated counterpart, Oseltamivir.
Core Molecular Data
This compound serves as a crucial internal standard in pharmacokinetic and bioequivalence studies of Oseltamivir, a widely used antiviral medication for the treatment and prophylaxis of influenza A and B viruses. Its deuteration provides a distinct mass signature for mass spectrometry-based quantification, ensuring high accuracy and precision in analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₁D₃N₂O₄ | [1] |
| Molecular Weight | 287.37 g/mol | [1][2][3] |
| CAS Number | 1242184-43-5 | [1][2] |
| Synonyms | GS-4071-d3, Oseltamivir-d3 Carboxylic Acid | [2] |
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is hydrolyzed in the liver to its active form, Oseltamivir Acid (Oseltamivir Carboxylate). The mechanism of action involves the competitive inhibition of the neuraminidase enzyme, which is a glycoprotein on the surface of the influenza virus.[3][4] This enzyme is critical for the release of newly formed viral particles from infected host cells. By blocking the neuraminidase active site, Oseltamivir Acid prevents the cleavage of sialic acid residues on the host cell surface, thus halting the spread of the virus to other cells.[3][5]
References
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
A Technical Guide to Oseltamivir-d3 Acid for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Oseltamivir-d3 Acid, a deuterated internal standard crucial for the accurate quantification of the antiviral drug oseltamivir and its active metabolite, oseltamivir carboxylate, in biological matrices. This document outlines its commercial availability, physicochemical properties, and application in bioanalytical method development, complete with detailed experimental protocols and workflow visualizations.
Commercial Availability and Physicochemical Properties
This compound, also known as GS 4071-d3, is a stable isotope-labeled version of oseltamivir carboxylate. The deuterium labels provide a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification methods. Several commercial suppliers offer this compound for research purposes.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| MedchemExpress | Oseltamivir acid-d3 | HY-13318S | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 287.37 |
| VIVAN Life Sciences | This compound | VLCS-01408 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 287.37 |
| Daicel Pharma Standards | Oseltamivir Carboxylic acid – D3 HCl | DCTI-A-172 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ (Free base) | 287.37 |
| Alfa Chemistry | This compound | APB1242184435 | 1242184-43-5 | C₁₄H₂₁D₃N₂O₄ | 287.37 |
| Simson Pharma Limited | Oseltamivir-D3 Carboxylic Acid | - | NA | - | - |
Note: The availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.
Metabolic Pathway of Oseltamivir
Oseltamivir is a prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate. This conversion is primarily mediated by hepatic esterases.[1][2][3][4][5] Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[2] Understanding this metabolic pathway is critical for designing pharmacokinetic studies and interpreting bioanalytical data.
Metabolic conversion of Oseltamivir to its active form.
Bioanalytical Methodologies for Oseltamivir Quantification
The accurate measurement of oseltamivir and oseltamivir carboxylate concentrations in biological fluids is essential for pharmacokinetic and bioequivalence studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for this purpose, with this compound serving as the internal standard to ensure accuracy and precision.[6][7][8]
Experimental Workflow
The following diagram illustrates a typical bioanalytical workflow for the quantification of oseltamivir and oseltamivir carboxylate in plasma samples using this compound as an internal standard.[9][10]
Bioanalytical workflow for oseltamivir quantification.
Detailed Experimental Protocols
The following protocols are syntheses of methodologies described in the scientific literature for the quantification of oseltamivir and oseltamivir carboxylate in human plasma.[6][7][8]
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the specific assay sensitivity).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) [7][11][12]
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
To a 200 µL aliquot of human plasma, add 50 µL of this compound internal standard solution.
-
Add 500 µL of 1% formic acid in water and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of oseltamivir and oseltamivir carboxylate.
Table 2: Typical LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to separate the analytes from matrix components. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions: | |
| Oseltamivir | m/z 313.2 → 225.1 |
| Oseltamivir Carboxylate | m/z 285.2 → 138.1 |
| This compound (IS) | m/z 288.2 → 200.1 |
Note: These parameters may require optimization based on the specific instrumentation and laboratory conditions.
Synthesis and Characterization of this compound
While detailed synthetic procedures for this compound are not widely published in peer-reviewed literature, the synthesis would logically follow the established routes for oseltamivir, with the introduction of deuterium atoms at a suitable stage.[13][14][15] One plausible approach involves the use of a deuterated acetylating agent, such as acetic anhydride-d6, during the synthesis to introduce the -C(O)CD₃ group.
The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled oseltamivir carboxylate, with the key difference being the absence of the singlet corresponding to the acetyl methyl protons.
-
¹³C NMR: The carbon-13 NMR spectrum would also closely resemble the unlabeled compound, with potential slight shifts in the signals of carbons adjacent to the deuterated acetyl group.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and accurate mass of the deuterated compound.
-
Tandem mass spectrometry (MS/MS) is employed to determine the fragmentation pattern. For this compound, the precursor ion would be at m/z 288.2. The fragmentation would be similar to the unlabeled compound, but with a mass shift in fragments containing the deuterated acetyl group. A common fragment ion for this compound is observed at m/z 200.1.[7]
-
Conclusion
This compound is an indispensable tool for researchers and drug development professionals involved in the study of oseltamivir. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and other quantitative studies. This guide provides a comprehensive overview of its commercial availability, application, and the methodologies involved in its use, serving as a valuable resource for the scientific community.
References
- 1. Oseltamivir Degradation Pathway [eawag-bbd.ethz.ch]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Oseltamivir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. The Metabolism and Transplacental Transfer of Oseltamivir in the Ex Vivo Human Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 12. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Application of Oseltamivir acid_Chemicalbook [chemicalbook.com]
- 14. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 15. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within the intricate matrices of biological samples, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, experimental protocols, and profound impact of utilizing deuterated internal standards. These stable isotope-labeled analogs have become the cornerstone of robust and reliable quantitative analysis, offering an unparalleled solution to the challenges of variability in sample preparation and instrument response.
Core Principles: The Foundation of Quantitative Accuracy
In liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard (IS) is a compound that mimics the physicochemical properties of the analyte of interest.[1] By introducing a known quantity of the IS into a sample at the initial stage of processing, it experiences the same analytical variations as the target analyte.[2] These variations can include degradation, sample loss during extraction, and fluctuations in ionization efficiency within the mass spectrometer's source.[3][4]
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical chemical structures ensure they behave almost identically throughout the analytical workflow.[4] This co-elution and similar ionization behavior mean that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signal intensities fluctuate.[5] This normalization is the key to achieving high levels of accuracy and precision in quantitative assays.[2]
Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," which is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[6] These interferences can lead to ion suppression or enhancement, resulting in inaccurate quantification.[6] Because deuterated internal standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement.[6] The use of a deuterated IS effectively normalizes the analyte's response, thereby mitigating the impact of matrix effects and ensuring more reliable data.[7]
Data Presentation: Quantitative Advantages
The implementation of deuterated internal standards significantly enhances the performance of quantitative assays. The following tables summarize the improvements in key analytical parameters when compared to methods using structural analog internal standards or no internal standard.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard |
| Precision (%CV) | < 5% | 5-15% | > 15% |
| Accuracy (%Bias) | ± 5% | ± 15% | > 20% |
| Linearity (r²) | > 0.995 | > 0.99 | Variable |
| Lower Limit of Quantification (LLOQ) | Consistently Achieved | May be Elevated | Inconsistent |
Caption: Comparison of Assay Performance with Different Internal Standard Strategies.
| Analyte | Internal Standard Type | Mean Recovery (%) | Recovery Range (%) |
| Immunosuppressant Drug A | Deuterated | 98.2 | 95.1 - 101.5 |
| Immunosuppressant Drug A | Structural Analog | 85.7 | 75.3 - 92.8 |
| Small Molecule Drug B | Deuterated | 101.5 | 98.9 - 104.2 |
| Small Molecule Drug B | Structural Analog | 90.1 | 82.4 - 95.6 |
Caption: Impact of Internal Standard Choice on Analyte Recovery.
Experimental Protocols: Practical Implementation
The successful application of deuterated internal standards relies on well-defined and validated experimental procedures. The following are detailed methodologies for common sample preparation techniques.
Protein Precipitation (PPT) for Plasma Samples
This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1]
Materials:
-
Plasma sample
-
Deuterated internal standard stock solution
-
Acetonitrile (ACN) with 0.1% formic acid (cold)
-
Microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.[1]
-
Vortex briefly to mix.[1]
-
Add 300 µL of cold ACN with 0.1% formic acid to the sample.[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.[1]
-
The sample is now ready for LC-MS/MS analysis.[1]
Liquid-Liquid Extraction (LLE) for Serum Samples
This protocol is suitable for extracting analytes from a serum matrix.[8]
Materials:
-
Serum sample, calibrator, or quality control sample
-
Deuterated internal standard spiking solution
-
Hexane:Ethyl Acetate (90:10, v/v)
-
Glass tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
To 1.0 mL of the serum sample in a glass tube, add a precise volume of the deuterated internal standard spiking solution.[8]
-
Vortex the samples briefly to ensure thorough mixing and allow them to equilibrate.[8]
-
Add 5.0 mL of the hexane:ethyl acetate mixture.[8]
-
Vortex vigorously for 1 minute.[8]
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.[8]
-
Carefully transfer the upper organic layer to a clean tube.[8]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 150 µL of the reconstitution solvent.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[8]
Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[1][9]
Materials:
-
Urine sample
-
Deuterated internal standard stock solution
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Elution solvent (e.g., 80% acetonitrile with 0.1% formic acid)
-
Vacuum manifold
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.[1]
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.[1]
-
Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.[1]
-
Loading: Load the pre-treated urine sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with the elution solvent.[9]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizing the Workflow and Principles
Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships in the application of deuterated internal standards.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Oseltamivir Acid in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Introduction
Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, oseltamivir carboxylate (oseltamivir acid). Oseltamivir acid is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, which is crucial for the release of newly formed virus particles from infected cells. Accurate quantification of oseltamivir acid in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][2] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of oseltamivir acid in human plasma, utilizing its stable isotope-labeled analog, Oseltamivir-d3 acid, as the internal standard (IS) to ensure high accuracy and precision. The method employs a simple solid-phase extraction (SPE) procedure for sample cleanup, followed by a rapid chromatographic separation.
Experimental
Materials and Reagents
-
Oseltamivir Acid and this compound reference standards were of high purity.
-
HPLC-grade methanol, acetonitrile, and water were used throughout the experiment.[3]
-
Formic acid and ammonium formate were of analytical grade.[3][4]
-
Human plasma was sourced from authorized suppliers.
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis® HLB) were utilized for sample preparation.[1]
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution was employed.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.[5]
Sample Preparation
A solid-phase extraction (SPE) method was implemented for the extraction of oseltamivir acid and its internal standard from human plasma.[1][6][7] The general procedure is as follows:
-
The internal standard working solution (this compound) was added to each plasma sample.
-
The samples were pre-treated, typically by acidification with formic acid.
-
The pre-treated samples were loaded onto the SPE cartridges, which were pre-conditioned with methanol and water.
-
The cartridges were washed to remove interferences.
-
The analytes were eluted with an appropriate organic solvent, often a mixture containing methanol.
-
The eluate was evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation was achieved on a C18 analytical column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5μm or Symmetry C18, 100 mm×4.6 mm, 5 μm).[4][6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing an additive like 0.1% formic acid or 10 mM ammonium formate was employed.[1][4][6]
-
Flow Rate: A typical flow rate was in the range of 0.7-1.0 mL/min.[4][6]
-
Column Temperature: The column was maintained at a constant temperature, for instance, 40°C.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the reconstituted sample was injected into the LC-MS/MS system.
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, and analyte detection was performed using Multiple Reaction Monitoring (MRM). The MRM transitions monitored were:
Quantitative Data Summary
The developed method was validated according to regulatory guidelines. A summary of the key quantitative performance parameters is presented in the table below.
| Parameter | Oseltamivir Acid |
| Linearity Range | 2.0 - 800 ng/mL[3][4][6] |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL[3][4][6] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Mean Extraction Recovery | > 90%[3][4] |
This application note details a sensitive, selective, and high-throughput LC-MS/MS method for the quantification of oseltamivir acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. The simple SPE sample preparation and rapid chromatographic analysis make this method suitable for routine analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies of oseltamivir.[1]
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. Stock Solutions (1 mg/mL):
- Accurately weigh the required amount of Oseltamivir Acid and this compound reference standards.
- Dissolve each standard in methanol to obtain a final concentration of 1 mg/mL.
- Store the stock solutions at 2-8°C.
1.2. Working Solutions:
- Prepare serial dilutions of the Oseltamivir Acid stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration curve standards and quality control (QC) samples.
- Prepare a working solution of the internal standard (this compound) by diluting the stock solution with the same diluent to a final concentration of 100 ng/mL.
2. Sample Preparation (Solid-Phase Extraction)
2.1. Label polypropylene tubes for each standard, QC, and unknown plasma sample.
2.2. To 200 µL of each plasma sample, add 25 µL of the internal standard working solution (100 ng/mL this compound).
2.3. Vortex the samples for 30 seconds.
2.4. Add 200 µL of 2% formic acid in water to each tube and vortex again.
2.5. Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
2.6. Load the entire pre-treated sample onto the conditioned SPE cartridge.
2.7. Wash the cartridge with 1 mL of 5% methanol in water.
2.8. Dry the cartridge under vacuum for 1 minute.
2.9. Elute the analytes with 1 mL of methanol into a clean collection tube.
2.10. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
2.11. Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 60:40 v/v mixture of methanol and 0.1% formic acid).[6]
2.12. Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
3. LC-MS/MS Analysis
3.1. Set up the LC-MS/MS system with the specified column and mobile phases.
3.2. Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
3.3. Create a sequence table including calibration standards, QC samples, and unknown samples.
3.4. Inject 10 µL of each sample.
3.5. Acquire data in MRM mode using the transitions specified in the application note.
4. Data Processing
4.1. Integrate the peak areas for Oseltamivir Acid and this compound (IS).
4.2. Calculate the peak area ratio of the analyte to the IS.
4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
4.4. Determine the concentration of Oseltamivir Acid in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Oseltamivir Acid.
References
- 1. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Oseltamivir in Biological Matrices using Oseltamivir-d3 Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oseltamivir is an antiviral prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylase (OC). Oseltamivir Carboxylase acts as a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[1][2][3] Accurate quantification of both Oseltamivir (OS) and its active metabolite in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for the simultaneous determination of Oseltamivir and Oseltamivir Carboxylase in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Oseltamivir-d3 Acid (Oseltamivir Carboxylase-d3) as the internal standard.
Experimental Protocols
Materials and Reagents
-
Oseltamivir Phosphate reference standard
-
Oseltamivir Carboxylase reference standard
-
This compound (Oseltamivir Carboxylase-d3) internal standard (IS)
-
Oseltamivir-d5 internal standard (for Oseltamivir)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., K2EDTA or sodium fluoride)[2]
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[4] or protein precipitation reagents (e.g., trichloroacetic acid)[2]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL):
-
Accurately weigh the reference standards of Oseltamivir, Oseltamivir Carboxylase, Oseltamivir-d5, and this compound.
-
Dissolve each compound in methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C.
Working Solutions:
-
Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., methanol/water mixture).
Calibration Standards (CS) and Quality Control (QC) Samples:
-
Spike blank human plasma with appropriate volumes of the working solutions to prepare a series of calibration standards and quality control samples at different concentration levels.[5][6]
-
Typical calibration curve ranges are 0.5-200 ng/mL for Oseltamivir and 2.0-800 ng/mL for Oseltamivir Carboxylase.[5]
-
QC samples are typically prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[5]
Sample Preparation
Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).
Method A: Solid Phase Extraction (SPE) [5][7]
-
To 200 µL of plasma sample (CS, QC, or unknown), add 50 µL of the internal standard working solution (containing Oseltamivir-d5 and this compound).
-
Add 500 µL of 1% formic acid in water and vortex.[5]
-
Condition an SPE cartridge (e.g., Orochem DVB-LP) with 1 mL of methanol followed by 1 mL of water.[5]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Method B: Protein Precipitation (PPT) [2]
-
To 50 µL of plasma sample, add 100 µL of an internal standard solution prepared in 8% (v/v) trichloroacetic acid in water.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
-
Column: A reverse-phase C18 column (e.g., Symmetry C18, 100 mm × 4.6 mm, 5 µm) is commonly used.[2][5][8]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10 mM ammonium formate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[2][5][7]
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at around 40°C.
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oseltamivir: Precursor ion (m/z) → Product ion (m/z)
-
Oseltamivir Carboxylase: Precursor ion (m/z) → Product ion (m/z)
-
Oseltamivir-d5: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
Data Presentation
The performance of the analytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized in the tables below.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Oseltamivir | 0.5 - 200[5] | >0.99 | 0.5[5] |
| Oseltamivir Carboxylase | 2.0 - 800[5] | >0.99 | 2.0[5] |
Table 2: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Oseltamivir | LLOQ QC | 0.5[5] | <15 | 85-115 | <15 | 85-115 |
| LQC | 1.5[5] | <15 | 85-115 | <15 | 85-115 | |
| MQC | 80.0[5] | <15 | 85-115 | <15 | 85-115 | |
| HQC | 160[5] | <15 | 85-115 | <15 | 85-115 | |
| Oseltamivir Carboxylase | LLOQ QC | 2.0[5] | <15 | 85-115 | <15 | 85-115 |
| LQC | 6.0[5] | <15 | 85-115 | <15 | 85-115 | |
| MQC | 320[5] | <15 | 85-115 | <15 | 85-115 | |
| HQC | 640[5] | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Oseltamivir | ~94[5] | ~94[5] | ~94[5] |
| Oseltamivir Carboxylase | ~93[5] | ~93[5] | ~93[5] |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of Oseltamivir.
Caption: Metabolic activation of Oseltamivir.
References
- 1. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 2. Quantitative determination of oseltamivir and oseltamivir carboxylate in human fluoride EDTA plasma including the ex vivo stability using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for the Bioanalytical Assay of Oseltamivir using Oseltamivir-d3 Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oseltamivir is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections.[1][2] Following oral administration, it is rapidly absorbed and converted by hepatic esterases to its active metabolite, Oseltamivir Carboxylate (OC).[2][3] Accurate quantification of both Oseltamivir and Oseltamivir Carboxylate in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.[1][3][4] This document provides a detailed protocol for a robust and sensitive bioanalytical method for the simultaneous determination of Oseltamivir and Oseltamivir Carboxylate in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Oseltamivir-d3 Acid as an internal standard.
Oseltamivir is a prodrug that is hydrolyzed in vivo to the active metabolite Oseltamivir Carboxylate.[5] Oseltamivir Carboxylate is a potent inhibitor of the neuraminidase enzyme of influenza viruses, which is essential for the release of new virus particles from infected cells.[1]
Experimental Workflow
The following diagram outlines the major steps in the bioanalytical workflow for the quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma.
Caption: Experimental workflow for Oseltamivir bioanalysis.
Detailed Experimental Protocols
Materials and Reagents
-
Oseltamivir Phosphate reference standard
-
Oseltamivir Carboxylate reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Oseltamivir, Oseltamivir Carboxylate, and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Oseltamivir and Oseltamivir Carboxylate stock solutions in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) in the same diluent as the working standards.
Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add the internal standard working solution.
-
Condition the SPE cartridges with methanol followed by water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., methanol or acetonitrile).
-
The eluate can be directly injected or evaporated to dryness and reconstituted in the mobile phase.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., Zorbax SB-C18, 50x4.6mm, 3.5μm).[4]
-
Mobile Phase: A mixture of methanol and 0.1% formic acid (60:40, v/v) or 10 mM ammonium formate and acetonitrile (30:70, v/v).[1][4]
-
Flow Rate: 0.7 mL/min.[4]
-
Injection Volume: 5-10 µL.
-
Column Temperature: Ambient or controlled (e.g., 40°C).
-
Run Time: Approximately 2.5 minutes.[4]
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Oseltamivir: m/z 313.3 → 166.1[6]
-
Oseltamivir Carboxylate: m/z 285.2 → 267.2
-
This compound (IS): m/z 288.2 → 142.2
-
Method Validation Summary
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Typical Acceptance Criteria | Example Results |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.5-200 ng/mL for Oseltamivir, 2.0-800 ng/mL for Oseltamivir Carboxylate[4] |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 97% to 105%[7] |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | <10%[7] |
| Recovery | Consistent and reproducible | Oseltamivir: ~94.4%, Oseltamivir Carboxylate: ~92.7%[1] |
| Matrix Effect | Internal standard normalized matrix factor close to 1 | 0.98 to 1.02[1] |
| Stability | Within ±15% of initial concentration | Stable for 4h at RT, 31 days at -80°C, and after 3 freeze-thaw cycles[7] |
Pharmacokinetic Application
This bioanalytical method is suitable for the analysis of plasma samples from clinical studies. Oseltamivir is rapidly absorbed and converted to Oseltamivir Carboxylate, with peak plasma concentrations of the metabolite reached within 3 to 5 hours after oral administration.[1] The elimination half-life of Oseltamivir is approximately 1-3 hours, while that of Oseltamivir Carboxylate is around 6-10 hours.[8] This validated assay can be successfully applied to pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Conclusion
The detailed protocol outlines a robust and sensitive LC-MS/MS method for the simultaneous quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for high-throughput analysis in support of pharmacokinetic and bioequivalence studies in drug development.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
Solid-Phase Extraction Protocol for the Quantification of Oseltamivir and Oseltamivir-d3 Acid in Human Plasma
Application Note
This application note details a robust and sensitive solid-phase extraction (SPE) method for the simultaneous quantification of the antiviral drug Oseltamivir and its deuterated internal standard, Oseltamivir-d3 Acid, from human plasma samples. This protocol is optimized for researchers, scientists, and drug development professionals requiring accurate bioanalysis for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylate (Oseltamivir Acid).[1][2][3] Accurate measurement of both the prodrug and its active metabolite is crucial for understanding its pharmacological profile. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high precision and accuracy.[4] This SPE method effectively removes plasma proteins and other interfering substances, providing clean extracts for sensitive LC-MS/MS analysis.[1]
Experimental Workflow
Caption: Experimental workflow for the solid-phase extraction and analysis of Oseltamivir and this compound.
Detailed Experimental Protocol
This protocol is a synthesis of methodologies reported in the scientific literature.[1][2][5]
1. Materials and Reagents
-
Oseltamivir reference standard
-
This compound (or other suitable deuterated Oseltamivir Carboxylate standard) internal standard[4]
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) Cartridges: Reversed-phase cartridges such as Oasis HLB, Orochem DVB-LP, or C18 are commonly used.[1][2][3]
2. Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 200 µL aliquot of plasma in a microcentrifuge tube, add a specific amount of this compound internal standard solution.
-
Add 500 µL of 1% formic acid in water to the plasma sample.[1]
-
Vortex the mixture for approximately 15-30 seconds.
-
Centrifuge the sample at a moderate speed (e.g., 3200 x g) for 2 minutes to pellet any precipitated proteins.[1]
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.[1] Ensure the sorbent bed does not go dry.
-
Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A common wash solution is 1% formic acid in water.[1] Multiple wash steps may be performed.
-
Elution: Elute Oseltamivir and this compound from the cartridge using an appropriate elution solvent. A common elution solvent is a mixture of acetonitrile and water.[1] The exact composition may vary depending on the specific SPE cartridge and analytes.
4. Post-Extraction
The eluate containing the purified analytes can be directly injected into the LC-MS/MS system for analysis.[1]
Quantitative Data Summary
The following tables summarize typical performance data for SPE methods coupled with LC-MS/MS for the analysis of Oseltamivir and its active metabolite.
Table 1: Method Performance Characteristics
| Parameter | Oseltamivir | Oseltamivir Carboxylate (Acid) | Reference |
| Linearity Range (ng/mL) | 0.5 - 200 | 2.0 - 800 | [1][6] |
| 0.92 - 745.98 | 5.22 - 497.49 | [7] | |
| 2.08 - 241.12 | 10.8 - 1251.8 | [2] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 2.0 | [1][6] |
| 0.92 | 5.22 | [7] | |
| 0.34 | 0.34 | [8][9] | |
| Mean Extraction Recovery (%) | 94.4 | 92.7 | [1][6] |
| 68.72 | 70.66 | [7] | |
| ≥89 | - | [10] |
Table 2: Internal Standards Used in Published Methods
| Internal Standard | Analytes Measured | Reference |
| Oseltamivir-d5 and Oseltamivir acid-C13-d3 | Oseltamivir and Oseltamivir Carboxylate | [1] |
| Acyclovir | Oseltamivir Phosphate and Oseltamivir Carboxylate | [7] |
| Oseltamivir-D5 and Oseltamivir acid-D3 | Oseltamivir and Oseltamivir Carboxylic Acid | [5][11] |
| OS-d3 and OSC-d3 | Oseltamivir and Oseltamivir Carboxylate | [8] |
LC-MS/MS Analysis
While this document focuses on the SPE method, the subsequent analysis is critical. A brief overview of typical LC-MS/MS conditions is provided below.
-
Chromatographic Column: A C18 reversed-phase column is commonly employed for the separation of Oseltamivir and its metabolite.[1][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (often containing an additive like formic acid or ammonium formate) and an organic phase (typically acetonitrile or methanol) is used.[1][2][5]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1]
Conclusion
The described solid-phase extraction method provides a reliable and efficient means of isolating Oseltamivir and its deuterated internal standard from complex biological matrices like human plasma. The protocol is designed to yield clean extracts, leading to high recovery and minimal matrix effects, which are essential for accurate and precise quantification by LC-MS/MS. This methodology is well-suited for demanding applications in clinical and pharmaceutical research.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Chromatographic Separation of Oseltamivir and its d3-Labeled Carboxylic Acid Metabolite
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient separation of the antiviral drug Oseltamivir from its d3-labeled carboxylic acid metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methods are suitable for pharmacokinetic studies, bioequivalence assessments, and routine drug monitoring.
Introduction
Oseltamivir is an ethyl ester prodrug that is rapidly metabolized in the body to its active form, Oseltamivir Carboxylic Acid.[1][2] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as d3-Oseltamivir Carboxylic Acid, are crucial for accurate quantification. This application note outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with tandem mass spectrometry for the baseline separation of Oseltamivir from d3-Oseltamivir Carboxylic Acid.
Chromatographic Separation Principle
The separation is primarily achieved using reversed-phase chromatography, where Oseltamivir, being more hydrophobic than its carboxylic acid metabolite, exhibits stronger retention on a nonpolar stationary phase like C18. The d3-label on the Oseltamivir Carboxylic Acid does not significantly alter its polarity, thus its chromatographic behavior is nearly identical to the unlabeled metabolite.
Experimental Protocols
Materials and Reagents
-
Oseltamivir Phosphate reference standard
-
d3-Oseltamivir Carboxylic Acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (for method validation)
Sample Preparation: Solid Phase Extraction (SPE)
A solid-phase extraction (SPE) procedure is recommended for cleaning up plasma samples to minimize matrix effects.[1][3]
-
Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: To 200 µL of human plasma, add the internal standard solution (d3-Oseltamivir Carboxylic Acid). Acidify the sample with a weak acid and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol or an appropriate mixture of organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following tables summarize typical LC-MS/MS parameters for the separation and quantification of Oseltamivir and d3-Oseltamivir Carboxylic Acid. Two common methods are presented.
Table 1: LC-MS/MS Method 1 - Isocratic Elution
| Parameter | Condition |
| LC System | Shimadzu LC-VP HPLC or equivalent[1] |
| Column | Symmetry C18, 100 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase | 10 mM Ammonium formate and Acetonitrile (30:70, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Injection Volume | 10 µL |
| Run Time | 2.0 min[1] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| MRM Transitions | Oseltamivir: m/z 313.1 → 166.2; d3-Oseltamivir Carboxylic Acid: m/z 288.2 → 138.3 (inferred) |
Table 2: LC-MS/MS Method 2 - Gradient Elution
| Parameter | Condition |
| LC System | UPLC system or equivalent |
| Column | Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm[3] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Methanol[3] |
| Flow Rate | 0.7 mL/min[3] |
| Gradient | 60% B (isocratic)[3] |
| Column Temperature | Ambient |
| Injection Volume | 5 µL |
| Run Time | 2.5 min[3] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Oseltamivir: m/z 313.2 → 242.2; d3-Oseltamivir Carboxylic Acid: m/z 288.2 → 217.2 (inferred) |
Data Presentation
Table 3: Typical Retention Times and Linearity
| Analyte | Retention Time (min) | Linearity Range (ng/mL) |
| Oseltamivir | ~1.5 - 2.0 | 0.5 - 200[1][3] |
| Oseltamivir Carboxylic Acid | ~0.8 - 1.2 | 2.0 - 800[1][3] |
| d3-Oseltamivir Carboxylic Acid | ~0.8 - 1.2 (expected) | N/A (Internal Standard) |
Note: Retention times are approximate and may vary depending on the specific LC system and conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the analysis of Oseltamivir.
Logical Relationship of Analytes
Caption: Metabolic pathway of Oseltamivir.
Conclusion
The described LC-MS/MS methods provide a sensitive and reliable approach for the simultaneous separation and quantification of Oseltamivir and its d3-labeled carboxylic acid metabolite. The protocols are robust and can be readily implemented in a high-throughput laboratory setting for various research and drug development applications. The use of a deuterated internal standard ensures high accuracy and precision of the analytical results.
References
Application Note: Quantification of Oseltamivir and Oseltamivir-d3 Acid using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the simultaneous quantification of the antiviral drug Oseltamivir and its deuterated internal standard, Oseltamivir-d3 Acid, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described Multiple Reaction Monitoring (MRM) method is highly selective and sensitive, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Quantitative Data
The following table summarizes the key mass spectrometric parameters for the MRM transitions of Oseltamivir, its active metabolite Oseltamivir Carboxylate, and their respective deuterated internal standards. These values are essential for setting up the LC-MS/MS instrument for quantitative analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Common Internal Standard | IS Precursor Ion (m/z) | IS Product Ion (m/z) |
| Oseltamivir (OST) | 313.1 | 166.2[1][2] | Oseltamivir-d5 | 318.1 | 171.2[1][2] |
| Oseltamivir (OST) | 313.1 | 208.1[2][3] | Oseltamivir-d5 | 316.1 | 211.1[3] |
| Oseltamivir Carboxylate (OSTC) / Oseltamivir Acid | 285.1 | 138.1[1][2] | Oseltamivir acid-C13-d3 | 289.2 | 138.3[1][2] |
| Oseltamivir Carboxylate (OSTC) / Oseltamivir Acid | 285.1 | 138.1[3] | Oseltamivir acid-d3 | 288.1 | 138.1[3] |
Experimental Protocol
This protocol outlines a typical workflow for the analysis of Oseltamivir and its metabolites from plasma samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for cleaning up and concentrating the analytes from complex biological matrices like plasma.[2][4][5]
-
Cartridges: Orochem DVB-LP (30 mg, 1 cc) cartridges or equivalent.[1]
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Sample Loading: Load 200-500 µL of plasma sample onto the conditioned cartridge.[1][4]
-
Washing: Wash the cartridges to remove interferences. A typical wash solution is 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of a suitable organic solvent, such as methanol or a mixture of methanol and acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
Chromatographic separation is crucial for resolving the analytes from matrix components.
-
LC System: A Shimadzu LC-VP HPLC system or equivalent.[1]
-
Column: Symmetry C18 (100 mm × 4.6 mm, 5 µm) or a similar reversed-phase column.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate and acetonitrile (30:70, v/v) is often used.[1][2] Alternatively, a gradient elution with 0.1% formic acid in water and methanol can be employed.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point, which can be split to deliver a lower flow to the mass spectrometer.[1]
-
Column Temperature: Maintain the column at 40 °C.[1]
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometry (MS)
A triple quadrupole mass spectrometer is used for MRM analysis.
-
Mass Spectrometer: MDS SCIEX API-4000 or a comparable instrument.[1]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.[1]
-
MRM Transitions: Monitor the precursor-to-product ion transitions as listed in the table above.
-
Source Parameters: Optimize source-dependent parameters such as nebulizer gas, heater gas, ion spray voltage, and temperature to achieve maximum signal intensity and stability.[1]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the metabolic pathway of Oseltamivir.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Preparation of Stock and Working Solutions of Oseltamivir-d3 Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of stock and working solutions of Oseltamivir-d3 Acid, a deuterated internal standard crucial for the accurate quantification of Oseltamivir Acid in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). Adherence to this protocol will ensure the accuracy, precision, and reliability of analytical data.
Introduction
Oseltamivir Acid, the active metabolite of the antiviral prodrug Oseltamivir, is a potent inhibitor of influenza neuraminidase. In pharmacokinetic and bioanalytical studies, stable isotope-labeled internal standards are essential for correcting for variability during sample preparation and analysis. This compound serves as an ideal internal standard for Oseltamivir Acid due to its similar physicochemical properties and distinct mass-to-charge ratio. Proper preparation of stock and working solutions of this internal standard is a critical first step in the development of robust and reproducible bioanalytical methods.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (3R,4R,5S)-4-(acetylamino-d3)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid |
| Synonyms | Oseltamivir-d3 Carboxylic Acid, GS 4071-d3 |
| CAS Number | 1242184-43-5 |
| Molecular Formula | C₁₄H₂₁D₃N₂O₄ |
| Molecular Weight | 287.37 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) |
Experimental Protocols
Materials and Equipment
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Deionized water, 18 MΩ·cm or higher purity
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Calibrated pipettes and sterile, disposable tips
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Cryogenic vials or amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Sonicator (optional)
Preparation of this compound Stock Solution (1 mg/mL)
Objective: To prepare a concentrated primary stock solution of this compound.
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Accurately weigh approximately 1 mg of this compound powder using a calibrated analytical balance.
-
Transfer the weighed powder to a 1 mL Class A volumetric flask.
-
Add approximately 0.8 mL of DMSO to the volumetric flask.
-
Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, sonicate for 5-10 minutes at room temperature.
-
Once the solid is completely dissolved, add DMSO to the 1 mL mark of the volumetric flask.
-
Invert the flask several times to ensure a homogenous solution.
-
Transfer the stock solution to a clearly labeled cryogenic vial or amber glass vial.
-
Label the vial with the compound name, concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.
Preparation of Working Solutions
Objective: To prepare a series of diluted working solutions from the stock solution for use in analytical assays.
Procedure for a 10 µg/mL Intermediate Working Solution:
-
Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.
-
Vortex the stock solution briefly.
-
Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask.
-
Dilute to the 10 mL mark with a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). The choice of diluent should be compatible with the analytical method's mobile phase.
-
Cap the flask and invert several times to ensure thorough mixing.
-
Transfer the intermediate working solution to a new, clearly labeled vial.
Procedure for Further Dilutions:
Further serial dilutions can be made from the intermediate working solution to achieve the desired final concentrations for the calibration curve and quality control samples. For example, to prepare a 100 ng/mL working solution:
-
Transfer 100 µL of the 10 µg/mL intermediate working solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with the chosen diluent.
-
Mix thoroughly and transfer to a labeled vial.
Storage and Stability
Proper storage is critical to maintain the integrity of the this compound solutions.
| Solution Type | Storage Temperature | Recommended Duration | Container |
| Solid Powder | -20°C | Up to 3 years | Original sealed vial |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Cryogenic vial or amber glass vial |
| -80°C | Up to 6 months | Cryogenic vial or amber glass vial | |
| Working Solutions | 2-8°C | Up to 1 week | Amber glass vial |
| -20°C | Up to 1 month | Cryogenic vial or amber glass vial |
Note: Avoid repeated freeze-thaw cycles of the stock and working solutions. It is recommended to aliquot the stock solution into smaller, single-use volumes. Before use, frozen solutions should be thawed completely, brought to room temperature, and vortexed thoroughly.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Troubleshooting & Optimization
Technical Support Center: Oseltamivir-d3 Acid Analysis in Human Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Oseltamivir-d3 Acid in human plasma. The following information is designed to help you minimize matrix effects and ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., human plasma).[1] For this compound, this can lead to ion suppression or enhancement, resulting in decreased signal intensity, inaccuracy, and poor precision in quantification.[2][3] Common sources of matrix effects in plasma include phospholipids, salts, and proteins.[2]
Q2: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A: The choice of sample preparation is critical for removing interfering matrix components. The most common and effective techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples like plasma and can significantly reduce matrix effects.[4][5][6][7][8] It involves retaining the analyte on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract this compound, leaving many matrix components behind.[9][10][11]
-
Protein Precipitation (PP): While being a simpler and faster technique, it is generally less effective at removing phospholipids and other small molecule interferences, which can lead to more significant matrix effects compared to SPE or LLE.[3][12][13]
Q3: How can I assess the extent of matrix effects in my assay?
A: A common method to evaluate matrix effects is the post-column infusion experiment.[2][4] This involves infusing a standard solution of this compound directly into the mass spectrometer while a blank, extracted plasma sample is injected onto the LC column. A dip in the baseline signal at the retention time of this compound indicates ion suppression caused by co-eluting matrix components.[2] Another approach is to compare the response of the analyte in a neat solution to its response in an extracted blank plasma sample spiked with the analyte at the same concentration. The ratio of these responses is the matrix factor. A matrix factor close to 1 indicates minimal matrix effect.[4]
Q4: Can modifications to the LC-MS/MS method help mitigate matrix effects?
A: Yes, optimizing chromatographic and mass spectrometric conditions can significantly reduce matrix effects:
-
Chromatographic Separation: Adjusting the mobile phase composition, gradient profile, or using a different analytical column can help separate this compound from interfering matrix components.[3]
-
Mobile Phase Additives: The use of a low concentration of formic acid (e.g., 2.5 mM) in the mobile phase has been shown to improve ionization efficiency and minimize matrix effects for Oseltamivir and its metabolites.[12][13]
-
Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity or poor sensitivity for this compound | Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte. | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[4][9][10][11] 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the region of ion suppression.[3] 3. Adjust Mobile Phase: Incorporate a low concentration of formic acid (e.g., 2.5 mM) into the mobile phase to enhance ionization and reduce matrix effects.[12][13] |
| High variability in results (poor precision) | Inconsistent Matrix Effects: The degree of ion suppression varies between different plasma samples. | 1. Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, thereby compensating for the variability and improving precision. Oseltamivir-d5 and Oseltamivir acid-C13-d3 are commonly used internal standards.[4][6] 2. Refine Sample Cleanup: A more robust sample preparation method like SPE will lead to cleaner extracts and more consistent results across different plasma lots.[8] |
| Inaccurate quantification (poor accuracy) | Significant Ion Enhancement or Suppression: The matrix is either enhancing or suppressing the analyte signal, leading to biased results. | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix (e.g., blank human plasma) as the samples to ensure that the calibrators and samples experience similar matrix effects.[1] 2. Assess and Correct for Matrix Factor: Quantify the matrix effect by calculating the matrix factor and, if necessary, apply a correction factor to the results.[4] |
| Peak tailing or distorted peak shape | Secondary Interactions or Contamination: The analyte may be interacting with active sites in the LC system or there may be contaminants in the system. | 1. System Maintenance: Ensure the LC system is clean. Check for and address any potential sources of contamination. 2. Column Selection: Consider using a column with a different stationary phase to minimize secondary interactions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Method
This protocol is based on a method developed for the simultaneous determination of Oseltamivir and its active metabolite.[4]
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add 50 µL of the internal standard solution (Oseltamivir-d5 and Oseltamivir acid-C13-d3). Vortex for 15 seconds. Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds. Centrifuge at 3204 x g for 2 minutes at 10 °C.
-
SPE Cartridge Conditioning: Condition an Orochem DVB-LP (30 mg, 1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of 1% formic acid in water.
-
Elution: Elute the analytes and internal standards with 0.2 mL of a dichlorvos solution (0.1 mg/mL in acetonitrile:water, 70:30, v/v).
-
Analysis: The eluate can be directly injected into the LC-MS/MS system without a drying and reconstitution step.
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol is adapted from a validated method for the determination of Oseltamivir in human plasma.[9][10][11]
-
Sample Preparation: To a 300 µL aliquot of human plasma, add the internal standard solution.
-
Extraction: Add an appropriate volume of ethyl acetate. Vortex vigorously to ensure thorough mixing.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for injection into the LC-MS/MS system.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PP) | Reference |
| Mean Extraction Recovery (Oseltamivir) | 94.4% | ≥89% | Not explicitly stated, but generally lower than SPE/LLE | [4],[9][10][11] |
| Mean Extraction Recovery (Oseltamivir Acid) | 92.7% | Not explicitly stated | Not explicitly stated | [4] |
| Internal Standard Normalized Matrix Factor | 0.99 - 1.02 | Stated as "absence of significant matrix effects" | Can be significant if not optimized | [4],[9][10][11] |
Visualizations
Caption: Overview of sample preparation and analysis workflow.
Caption: Troubleshooting logic for poor analytical results.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Oseltamivir-d3 Acid Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor peak shape issues encountered during the HPLC or LC-MS analysis of Oseltamivir-d3 Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure affect chromatographic analysis?
A1: this compound is the active metabolite of the antiviral prodrug Oseltamivir Phosphate, with three deuterium atoms incorporated for use as an internal standard in mass spectrometry-based bioanalysis.[1][2] Its chemical structure contains both a basic amine group and an acidic carboxylic acid group, making it an amphoteric compound. The pKa of the amine group is approximately 7.7.[3][4] This dual nature means that the mobile phase pH is a critical parameter that will significantly influence its ionization state and, consequently, its chromatographic retention and peak shape.
Q2: How does the deuterium labeling in this compound affect its peak shape compared to the unlabeled Oseltamivir Acid?
A2: For the purposes of troubleshooting peak shape, the chromatographic behavior of this compound can be considered nearly identical to its unlabeled counterpart. Deuterated internal standards are designed to have the same extraction recovery and ionization response as the analyte.[5] While a slight shift in retention time (typically eluting slightly earlier than the non-deuterated compound) can occur due to the chromatographic isotope effect, it does not inherently cause poor peak shape.[6] Therefore, troubleshooting strategies for Oseltamivir Acid are directly applicable to this compound.
Q3: What is considered a "good" peak shape in chromatography?
A3: An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates perfect symmetry. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications.[7] Values greater than 1.2 indicate peak tailing, while values less than 0.9 indicate peak fronting.[8]
Troubleshooting Guide: Poor Peak Shape
This guide addresses the most common peak shape problems—tailing, fronting, and splitting—with potential causes and solutions.
Problem 1: Peak Tailing
Q4: My this compound peak is tailing. What are the most likely causes and how can I fix it?
A4: Peak tailing is the most common peak shape issue, where the latter half of the peak is broader than the front half. For an amphoteric compound like this compound, this is often caused by unwanted secondary interactions with the column's stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Potential Causes & Solutions:
-
Incorrect Mobile Phase pH: this compound has a primary amine with a pKa of ~7.7. If the mobile phase pH is too high, interactions between the protonated amine and residual acidic silanol groups on the silica-based column can occur, causing tailing.[9]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the amine group (i.e., pH < 5.7). A common starting point is a pH between 3 and 5.[10] This ensures the analyte is consistently protonated and minimizes interactions with silanols.
-
-
Secondary Silanol Interactions: Even at a low pH, residual silanols on the column packing can interact with the basic analyte.[11]
-
Solution 1: Use a modern, high-purity, end-capped C18 or C8 column, which has fewer accessible silanol groups.
-
Solution 2: Add a competing base, such as 0.1% triethylamine (TEA), to the mobile phase to mask the active silanol sites.[12]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[13]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or degradation of the stationary phase can create active sites that cause tailing.[7]
-
Solution: First, try back-flushing the column. If that fails, clean the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). If the problem persists, replace the column.
-
Problem 2: Peak Fronting
Q5: My this compound peak is fronting. What does this indicate?
A5: Peak fronting, where the front of the peak is broader than the back, is less common than tailing. It is typically associated with sample and solvent issues or column collapse.
Potential Causes & Solutions:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte band to spread before it reaches the column, leading to fronting.[14]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload: Severe mass overload can also manifest as fronting.[15]
-
Solution: Dilute the sample or decrease the injection volume.
-
-
Column Collapse/Void: A physical change or void at the head of the column can distort the peak shape.[15] This is often accompanied by a sudden drop in backpressure.
-
Solution: This is irreversible damage. The column must be replaced. To prevent this, always operate within the column's recommended pH, temperature, and pressure limits.
-
Problem 3: Split Peaks
Q6: Why is my this compound peak splitting into two?
A6: Split peaks can be caused by problems at the column inlet or by issues with the sample solvent.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, causing the sample to flow through two different paths.
-
Solution: Reverse-flush the column to dislodge the blockage. If this doesn't work, the column may need to be replaced. Using a guard column and filtering all samples and mobile phases can prevent this.
-
-
Column Void: A void or channel in the column packing at the inlet can cause the sample band to split.
-
Solution: Replace the column.
-
-
Sample Solvent Incompatibility: If the sample is not fully soluble in the mobile phase or if the injection solvent is much stronger, it can cause peak splitting, especially for early eluting peaks.[14]
-
Solution: Ensure the sample is fully dissolved. Prepare the sample in a solvent that is as weak as or weaker than the mobile phase.
-
Experimental Protocols & Data
Recommended Starting HPLC Conditions
This table provides a set of recommended starting conditions for the analysis of this compound based on published methods for Oseltamivir.[12][16][17] Optimization will likely be required for your specific instrument and application.
| Parameter | Recommended Condition | Rationale / Notes |
| Column | C18, End-Capped (e.g., Kromasil, Symmetry, Purospher STAR) | Provides good retention for moderately polar compounds. End-capping minimizes peak tailing. |
| 250 mm x 4.6 mm, 5 µm or 100 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. | |
| Mobile Phase | Acetonitrile and Aqueous Buffer | Common mobile phase for reversed-phase chromatography. |
| Aqueous Buffer | 10-20 mM Ammonium Formate or Phosphate Buffer | Buffering is critical for reproducible retention and good peak shape. |
| pH | 3.0 - 5.0 | Suppresses silanol activity and ensures the analyte is in a single ionic form, preventing tailing. |
| Gradient/Isocratic | Isocratic or Gradient (e.g., 30:70 v/v Acetonitrile:Buffer) | An isocratic method is simpler, but a gradient may be needed to elute other compounds.[16][18] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | Ambient or 30 °C | Controlling temperature improves retention time reproducibility. |
| Detection (UV) | 215 - 237 nm | Oseltamivir has UV absorbance in this range.[12] |
| Injection Volume | 5 - 20 µL | Should be minimized to prevent band broadening. |
Protocol: Sample Preparation for LC-MS Analysis
This is a general protocol for extracting this compound from a biological matrix like plasma.
-
Spiking: To 200 µL of plasma sample, add a known concentration of your this compound internal standard solution.
-
Protein Precipitation: Add 600 µL of a precipitating agent (e.g., acetonitrile or methanol), vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Logical Relationship of pH and Peak Shape
Caption: Impact of mobile phase pH on interactions and peak shape.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oseltamivir [drugfuture.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. Stability Indicating RP-HPLC Method Development and Validation for Oseltamivir API [jstage.jst.go.jp]
- 13. benchchem.com [benchchem.com]
- 14. maxisci.com [maxisci.com]
- 15. acdlabs.com [acdlabs.com]
- 16. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
addressing ion suppression of Oseltamivir-d3 Acid in ESI
Welcome to the technical support center for addressing challenges in the bioanalysis of Oseltamivir-d3 Acid using Electrospray Ionization (ESI) Mass Spectrometry. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common issues, with a primary focus on ion suppression.
Troubleshooting Guide: Addressing Ion Suppression of this compound
Ion suppression is a frequent challenge in LC-MS/MS analysis, leading to reduced signal intensity, poor sensitivity, and inaccurate quantification.[1][2] This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.
Problem 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.[2][3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][4]
-
Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex biological samples like plasma.[2][5] It selectively isolates the analyte and internal standard, removing a significant portion of phospholipids and other interfering substances.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, leading to less ion suppression compared to protein precipitation.[4][7]
-
Protein Precipitation (PPT): While the simplest method, PPT is often less effective at removing interfering components and may result in more significant ion suppression.[4][7] If using PPT, consider further cleanup steps or dilution.
-
-
Improve Chromatographic Separation: Modifying your LC method can separate this compound from the interfering matrix components.[1][2]
-
Adjust the Gradient: Altering the mobile phase gradient can change the elution profile and move the this compound peak away from the suppression zone.[1]
-
Change the Stationary Phase: Using a column with a different chemistry (e.g., C18 to Phenyl-Hexyl) can provide alternative selectivity.[1]
-
Modify Flow Rate: Lowering the flow rate can sometimes enhance ionization efficiency.[1][7]
-
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and the matrix components.[1][8] This is only viable if the analyte concentration remains sufficiently high for detection after dilution.[1]
Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
Possible Cause: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression.[1]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.[1]
-
Utilize Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[1][2]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Oseltamivir Acid. Since it has nearly identical physicochemical properties, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.
Q2: How can I determine if ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[9][10] This involves infusing a solution of this compound at a constant rate into the LC eluent after the column and before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times where ion suppression occurs.[9]
Q3: Can the ESI source parameters be optimized to reduce ion suppression?
A3: Yes, optimizing ESI source parameters can help, although it may not eliminate the problem entirely. Key parameters to consider include:
-
Capillary Voltage: Adjusting the capillary voltage can influence ionization efficiency.[11]
-
Gas Flow Rates (Nebulizer and Drying Gas): Optimizing these can affect droplet formation and desolvation, which in turn can impact ion suppression.[11]
-
Source Temperature: The temperature can influence the efficiency of the desolvation process.[11]
It's important to systematically evaluate these parameters to find the optimal conditions for this compound.[12][13]
Q4: Are there specific mobile phase additives that can help mitigate ion suppression?
A4: The choice of mobile phase additive can significantly impact ionization efficiency. For ESI, volatile buffers are preferred.
-
Formic acid or acetic acid are commonly used in positive ion mode and can improve signal intensity at low concentrations.[14][15] However, high concentrations of additives can sometimes suppress the ESI response.[15]
-
Ammonium formate or ammonium acetate are also good choices and can be used for both positive and negative ion modes.[5][14]
-
Trifluoroacetic acid (TFA) should generally be avoided as it is a strong ion-pairing agent and can cause significant signal suppression in ESI.[7]
Q5: My method uses this compound as an internal standard for Oseltamivir Acid. Can the internal standard itself be affected by ion suppression?
A5: Yes, as a SIL-IS, this compound is designed to mimic the behavior of the unlabeled analyte (Oseltamivir Acid) as closely as possible. This means it will also be subject to the same ion suppression effects.[1] The key is that the ratio of the analyte to the internal standard should remain constant, even if both signals are suppressed, thereby allowing for accurate quantification.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To determine the retention time regions where matrix components cause ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the MS and acquire data in MRM mode for this compound to establish a stable baseline.
-
-
Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression. Compare the retention time of these suppression zones with the retention time of your this compound peak in a standard analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
Objective: To clean up plasma samples for the analysis of Oseltamivir and its metabolites, thereby reducing ion suppression.
Materials:
-
SPE cartridges (e.g., Oasis HLB or a similar polymeric sorbent)
-
SPE manifold
-
Pre-treatment solution (e.g., 4% phosphoric acid in water)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol)
-
Nitrogen evaporator
-
Reconstitution solution (initial mobile phase)
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard (this compound).
-
Add 200 µL of pre-treatment solution and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Pass 1-2 mL of the wash solution through the cartridge to remove weakly bound interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Add 1-2 mL of the elution solvent to the cartridge to elute Oseltamivir Acid and this compound.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Analyte | Mean Matrix Effect (%) | RSD (%) | Reference |
| Protein Precipitation | Oseltamivir | Significant | >15% | [15] |
| Protein Precipitation | Oseltamivir Carboxylate | Significant | >15% | [15] |
| Solid-Phase Extraction | Oseltamivir | 94.4 (Recovery) | <5% | [5] |
| Solid-Phase Extraction | Oseltamivir Carboxylate | 92.7 (Recovery) | <5% | [5] |
Note: Lower matrix effect values (closer to 100% for recovery and lower RSD) indicate a more effective sample cleanup and less ion suppression.
Table 2: Recommended LC-MS/MS Parameters for Oseltamivir Analysis
| Parameter | Recommended Condition | Reference |
| LC Column | C18 (e.g., Symmetry C18, 100 mm x 4.6 mm, 5 µm) | [5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water | [5] |
| Mobile Phase B | Acetonitrile | [5] |
| Gradient | Isocratic (e.g., 30:70 A:B) | [5] |
| Flow Rate | 1.0 mL/min (with split to 300 µL/min to MS) | [5] |
| Ionization Mode | ESI Positive | [5] |
| MRM Transition (Oseltamivir Acid) | m/z 285.1 → 138.1 | [5] |
| MRM Transition (this compound) | m/z 289.2 → 138.3 | [5] |
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating ion suppression.
Caption: Comparison of sample preparation methods for reducing ion suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ion suppression - Chromatography Forum [chromforum.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. myadlm.org [myadlm.org]
- 11. web.uvic.ca [web.uvic.ca]
- 12. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. agilent.com [agilent.com]
- 15. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oseltamivir-d3 Acid and Analyte MRM Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot interference issues that may arise between Oseltamivir-d3 Acid (the stable isotope-labeled internal standard) and the analyte of interest during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is a deuterated form of Oseltamivir Carboxylate, the active metabolite of Oseltamivir. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. Because it is chemically and physically very similar to the analyte (Oseltamivir Carboxylate), it can effectively compensate for variability during sample preparation and analysis, including extraction, chromatography, and ionization. The mass difference due to the deuterium labels allows the mass spectrometer to differentiate it from the unlabeled analyte.
Q2: What is MRM, and what are the typical MRM transitions for Oseltamivir Carboxylate and this compound?
A2: Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition. Typical MRM transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oseltamivir Carboxylate | 285.1 | 138.1 |
| This compound | 288.1 | 138.1 |
Note: In some methods, Oseltamivir Carboxylate-C13-d3 is used, with a precursor ion of m/z 289.2.[1][2]
Q3: What is interference in the context of this compound and analyte MRM transitions?
A3: Interference, or "crosstalk," occurs when the signal from the analyte contributes to the signal of the internal standard, or vice versa. This can lead to inaccurate quantification, non-linear calibration curves, and increased variability in the analytical method.
Q4: What are the primary causes of interference between a SIL-IS and an analyte?
A4: There are two main causes for this type of interference:
-
Isotopic Contribution: Naturally occurring heavy isotopes (like ¹³C) in the analyte molecule can result in a small portion of the analyte having a mass-to-charge ratio that overlaps with the internal standard.
-
Impurity in the Internal Standard: The synthesis of stable isotope-labeled standards is often not 100% complete. This can result in the presence of a small amount of the unlabeled analyte within the internal standard material.
Troubleshooting Guides
Guide 1: Investigating Unexpected Signal in the Internal Standard Channel
Issue: You observe a peak in the this compound MRM channel when analyzing a high-concentration sample of the unlabeled Oseltamivir Carboxylate analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected signal in the IS channel.
Experimental Protocol: Analyte Contribution to IS Signal
-
Prepare Analyte Solution: Prepare a high-concentration solution of unlabeled Oseltamivir Carboxylate standard in the final reconstitution solvent. The concentration should be at or above the upper limit of quantification (ULOQ) of your assay.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data for both the analyte and the this compound MRM transitions.
-
Data Analysis: Examine the chromatogram for the this compound MRM transition at the retention time of the analyte.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| A small peak is observed in the IS channel at the analyte's retention time. | Isotopic contribution from the analyte. | Quantify the percentage of contribution. If it is significant (e.g., >1-2%), consider increasing the concentration of the internal standard or applying a mathematical correction to your data. |
| No peak is observed in the IS channel. | The unexpected signal in your original sample may be due to contamination. | Re-prepare the affected samples, ensuring no cross-contamination between the analyte and IS solutions. |
Guide 2: Investigating High Background or "Blank" Signal in the Analyte Channel
Issue: You observe a significant peak in the Oseltamivir Carboxylate MRM channel when analyzing a blank sample spiked only with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in the analyte channel.
Experimental Protocol: Purity Check of the Internal Standard
-
Prepare IS Solution: Prepare a solution of the this compound internal standard at the working concentration used in your assay.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Data Acquisition: Acquire data for both the analyte and the this compound MRM transitions.
-
Data Analysis: Examine the chromatogram for the Oseltamivir Carboxylate MRM transition at the expected retention time.
Data Interpretation:
| Observation | Potential Cause | Recommended Action |
| A peak is observed in the analyte channel at the correct retention time. | The this compound internal standard contains a significant amount of the unlabeled analyte as an impurity. | Contact the supplier of the internal standard to obtain a certificate of analysis and inquire about the isotopic purity. If the impurity level is high, you may need to source a new, higher-purity batch of the internal standard. Alternatively, if the response from the impurity is consistent, you may be able to subtract this background signal, but this is not ideal for regulated bioanalysis. |
| No significant peak is observed in the analyte channel. | The high background in your original blank samples is likely due to system contamination. | Thoroughly clean the autosampler, injection port, and LC column to remove any residual analyte. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the potential sources of interference and their impact on the analytical signals.
Caption: Logical relationship of interference between analyte and internal standard.
References
preventing in-source fragmentation of Oseltamivir-d3 Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing in-source fragmentation of Oseltamivir-d3 Acid during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1] This phenomenon can lead to a decreased signal intensity of the intact molecule, complicating accurate quantification. Furthermore, the resulting fragment ions can be misinterpreted as other compounds in the sample, leading to erroneous identifications.
Q2: What is the chemical structure of this compound and its molecular weight?
A2: this compound, also known as Oseltamivir-d3 Carboxylate, is the deuterated active metabolite of Oseltamivir Phosphate. Its chemical formula is C₁₄H₂₁D₃N₂O₄, and its molecular weight is approximately 287.37 g/mol .
Q3: What are the primary mass spectrometer settings that influence in-source fragmentation?
A3: The most critical parameters affecting in-source fragmentation are the cone voltage (also referred to as fragmentor voltage or declustering potential), the ion source temperature (or capillary temperature), and the nebulizer and drying gas flow rates.[1] Generally, higher voltages and temperatures impart more energy to the ions, increasing the likelihood of fragmentation.[1]
Q4: How does the choice of mobile phase affect the in-source fragmentation of this compound?
A4: The mobile phase composition, including pH and the type of organic solvent and additives, can significantly influence the ionization efficiency and the stability of the generated ions. Acidic modifiers like formic acid are commonly used in reversed-phase chromatography for the analysis of compounds like Oseltamivir to promote protonation and achieve good chromatographic peak shape. However, the mobile phase's properties can also affect the extent of in-source fragmentation.
Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound
This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation during the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Logical Flow for Troubleshooting
The following diagram illustrates a logical workflow for diagnosing and mitigating in-source fragmentation.
References
Technical Support Center: Managing Oseltamivir-d3 Acid Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Oseltamivir-d3 Acid during sample processing for bioanalytical applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral drug Oseltamivir (Tamiflu®).[1] As an internal standard, its stability is crucial for the accuracy and precision of quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] Any degradation or inconsistent behavior of the internal standard during sample preparation can lead to inaccurate quantification of the target analyte.[3]
Q2: What are the recommended storage conditions for this compound stock and working solutions?
A2: For long-term stability, this compound powder should be stored at -20°C.[1] Stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] It is recommended to aliquot stock solutions to prevent multiple freeze-thaw cycles.[1]
Q3: What are the primary factors that can affect the stability of this compound during sample processing?
A3: The stability of this compound can be influenced by several factors, including:
-
pH: Oseltamivir and its acid metabolite are susceptible to degradation in strongly acidic and alkaline conditions.[4][5] The maximal stability for Oseltamivir is reported to be around pH 4.0.[6]
-
Temperature: Elevated temperatures can accelerate degradation.[5][6]
-
Oxidizing Agents: Exposure to oxidizing agents can lead to degradation.[5]
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can sometimes influence stability or analytical response.[7]
-
Enzymatic Activity: Although less of a concern for the already metabolized Oseltamivir Acid, residual enzyme activity in the sample could theoretically be a factor.
Troubleshooting Guide
This guide addresses common issues encountered with this compound stability during sample processing.
Issue 1: Inconsistent or Low Internal Standard (IS) Response
Possible Causes and Solutions:
-
Degradation during Sample Storage or Processing:
-
Verify Storage Conditions: Ensure that samples containing this compound are stored at appropriate temperatures (-20°C or -80°C) and for validated periods.
-
Assess Bench-Top Stability: Determine the stability of the IS in the processed sample matrix at room temperature over the expected duration of the analytical run. One study found Oseltamivir to be stable for 4 hours at room temperature in plasma.[8]
-
Evaluate Freeze-Thaw Stability: Limit the number of freeze-thaw cycles. Oseltamivir has been shown to be stable for at least three freeze-thaw cycles in plasma.[8]
-
-
pH-Related Degradation:
-
Control pH during Extraction: Ensure the pH of the extraction solvent is within a stable range for this compound (ideally around pH 4).[6] Avoid strongly acidic or basic conditions. The addition of 0.1% anhydrous citric acid has been shown to improve the stability of Oseltamivir in aqueous solutions.[9]
-
-
Inaccurate Spiking of IS:
-
Review Pipetting Technique: Ensure accurate and consistent addition of the IS working solution to all samples.
-
Check IS Working Solution Integrity: Verify the concentration and stability of the IS working solution. Prepare fresh solutions if necessary.
-
Issue 2: Chromatographic Peak Shape Issues (Broadening, Splitting, Tailing)
Possible Causes and Solutions:
-
On-Column Degradation:
-
Mobile Phase pH: Ensure the mobile phase pH is compatible with this compound stability.
-
Column Temperature: High column temperatures can sometimes lead to on-column degradation.[10]
-
-
Co-elution with Interfering Matrix Components:
-
Optimize Chromatography: Adjust the mobile phase gradient, composition, or select a different column to improve separation from interfering peaks.[7]
-
Issue 3: High Variability in IS Response Across a Batch
Possible Causes and Solutions:
-
Inconsistent Extraction Recovery:
-
Optimize Extraction Procedure: Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) provides consistent recovery for both the analyte and the IS.
-
Thorough Mixing: Ensure complete mixing of the IS with the sample matrix before extraction.[3]
-
-
Instrumental Issues:
-
Check for Autosampler/Injector Problems: Inconsistent injection volumes can lead to variability.
-
Ion Source Contamination: A dirty ion source can cause signal suppression and variability.[7] Regular cleaning and maintenance are essential.
-
Data Presentation
Table 1: Summary of Oseltamivir Stability in Biological Samples
| Condition | Matrix | Analyte/IS | Duration | Temperature | Stability Outcome | Reference |
| Bench-Top Stability | Plasma | Oseltamivir | 4 hours | Room Temp. | Stable | [8] |
| Freeze-Thaw Stability | Plasma | Oseltamivir | 3 cycles | -80°C | Stable | [8] |
| Long-Term Stability | Plasma | Oseltamivir | 31 days | -80°C | Stable | [8] |
| Autosampler Stability | Extract | Oseltamivir | 24 hours | 15°C | Stable | [8] |
| Long-Term Stability (IS) | Stock Solution | This compound | 6 months | -80°C | Stable | [1] |
| Long-Term Stability (IS) | Stock Solution | This compound | 1 month | -20°C | Stable | [1] |
Table 2: Forced Degradation Studies of Oseltamivir Phosphate
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 1.0 N HCl | 30 min | 80°C | 74 | [5] |
| Alkaline Hydrolysis | 0.1 N NaOH | 10 min | 80°C | 85.2 | [5] |
| Oxidative Degradation | 3% v/v H₂O₂ | 2 hours | 80°C | 96.96 | [5] |
| Photolytic Degradation | Standard light exposure | - | - | 1.1 | [5] |
Experimental Protocols
Protocol 1: Assessment of Bench-Top Stability
-
Sample Preparation: Prepare at least three replicates of low and high concentration quality control (QC) samples by spiking the blank biological matrix with known concentrations of Oseltamivir Acid and this compound.
-
Initial Analysis (Time 0): Process one set of low and high QC samples immediately after preparation according to the validated bioanalytical method and analyze them.
-
Bench-Top Exposure: Leave the remaining sets of QC samples on the laboratory bench at room temperature for a predefined period that mimics the expected sample handling time (e.g., 2, 4, 8, and 24 hours).
-
Subsequent Analysis: At each time point, process a set of low and high QC samples and analyze them.
-
Data Evaluation: Calculate the mean concentration of the analyte at each time point and compare it to the nominal concentration and the results from the initial analysis. The stability is acceptable if the mean concentration is within ±15% of the nominal value.
Protocol 2: Assessment of Freeze-Thaw Stability
-
Sample Preparation: Prepare at least three replicates of low and high concentration QC samples.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours, then thaw them completely at room temperature.
-
Subsequent Cycles: Repeat the freeze-thaw process for the desired number of cycles (typically three).
-
-
Analysis: After the final thaw, process the QC samples and analyze them.
-
Data Evaluation: Compare the mean concentration of the analyte in the freeze-thaw samples to the nominal concentration. The stability is acceptable if the mean concentration is within ±15% of the nominal value.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound response.
Caption: Key factors influencing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UPLC-PDA factorial design assisted method for simultaneous determination of oseltamivir, dexamethasone, and remdesivir in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
impact of formic acid concentration on Oseltamivir-d3 Acid ionization
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of formic acid concentration on the ionization of Oseltamivir-d3 Acid, a common internal standard for the active metabolite of Oseltamivir (Oseltamivir Carboxylate).
Frequently Asked Questions (FAQs)
Q1: What is the role of formic acid in the LC-MS analysis of this compound?
A1: Formic acid is a common mobile phase additive in reversed-phase liquid chromatography-mass spectrometry (LC-MS) for the analysis of Oseltamivir and its metabolites, including this compound. Its primary roles are to:
-
Enhance Protonation: In positive electrospray ionization (+ESI), formic acid provides a source of protons (H+). This facilitates the formation of the protonated molecule [M+H]+, which is often the most abundant and stable ion for Oseltamivir and its acidic metabolite, leading to a stronger signal in the mass spectrometer.[1]
-
Improve Chromatographic Peak Shape: For acidic compounds like Oseltamivir Acid, adding a small amount of acid to the mobile phase can suppress the ionization of silanol groups on the surface of the silica-based stationary phase. This helps to reduce peak tailing and results in sharper, more symmetrical peaks.
-
Control pH: Maintaining a consistent, acidic pH in the mobile phase ensures reproducible retention times and ionization efficiency.
Q2: How does the concentration of formic acid affect the ionization of this compound?
A2: The concentration of formic acid has a significant and multifaceted impact on the ionization of this compound and its non-deuterated analogue. Research has shown that:
-
Signal Intensity: Very low concentrations of formic acid can significantly improve ionization efficiency and signal intensity compared to an electrolyte-free mobile phase. One study found that the highest signal intensity for Oseltamivir and its carboxylate was achieved at a formic acid concentration of 0.5 mM.[2] However, excessively high concentrations (e.g., 50 mM) can lead to signal suppression.[2]
-
Matrix Effects: Formic acid in the mobile phase can dramatically reduce interference from matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix (e.g., plasma). The same study demonstrated that absolute matrix effects were minimized when the mobile phase contained 2.5 mM or more of formic acid.[2]
Q3: What is the optimal concentration of formic acid to use?
A3: The optimal concentration of formic acid represents a balance between maximizing signal intensity and minimizing matrix effects. Based on available data, a concentration of 2.5 mM formic acid is recommended as a starting point for method development.[2] This concentration was shown to provide a good balance, offering minimal matrix effects while still yielding high signal intensity.[2] However, the optimal concentration can be instrument and method-dependent, so empirical determination is always recommended.
Q4: Can I use other acids besides formic acid?
A4: While other weak organic acids like acetic acid can also be used to facilitate positive ionization, formic acid is generally preferred in LC-MS due to its volatility and lower likelihood of causing signal suppression compared to some other acids.[3] In some cases, ammonium formate is used in conjunction with or as an alternative to formic acid to achieve desired chromatographic separation and ionization.[1][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Formic acid concentration is suboptimal (either too low or too high). | Prepare a series of mobile phases with varying formic acid concentrations (e.g., 0 mM, 0.5 mM, 2.5 mM, 25 mM) to empirically determine the optimal concentration for your instrument and method. A concentration of 0.5 mM has been shown to yield high signal intensity.[2] |
| High Matrix Effects / Inconsistent Results | Insufficient formic acid to mitigate matrix interference. | Increase the formic acid concentration in your mobile phase. A concentration of 2.5 mM or higher has been demonstrated to minimize absolute matrix effects.[2] |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase. | Ensure a consistent and adequate concentration of formic acid (e.g., 0.1% or ~2.5 mM) in the mobile phase to suppress silanol activity. |
| Signal Suppression | Excessively high concentration of formic acid or other mobile phase additives. | Reduce the concentration of formic acid. High concentrations (e.g., 50 mM) have been shown to decrease the ESI response.[2] |
Data Summary
The following table summarizes the quantitative impact of formic acid concentration on the signal intensity and absolute matrix effects for Oseltamivir (OS) and Oseltamivir Carboxylate (OSC), the non-deuterated analogue of this compound.
| Formic Acid Concentration (mM) | Relative Signal Intensity (Compared to 0 mM) | Absolute Matrix Effect (%) |
| 0 | 1.0x | ~120% - 140% |
| 0.5 | ~1.7x - 5.3x (Peak Intensity) | ~100% - 110% |
| 2.5 | High | ~100% (Minimized) |
| 25 | Decreased from peak | ~100% |
Data adapted from Fukuda et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2013.[2]
Experimental Protocols
Key Experiment: Optimization of Formic Acid Concentration
This protocol is based on the methodology described by Fukuda et al. for determining the optimal formic acid concentration.
-
Preparation of Mobile Phases:
-
Prepare four different aqueous mobile phases containing 0 mM, 0.5 mM, 2.5 mM, and 25 mM of formic acid.
-
The organic mobile phase is typically acetonitrile or methanol.
-
-
Sample Preparation:
-
Spike known concentrations of Oseltamivir and Oseltamivir Carboxylate (or this compound) into both the mobile phase (for signal intensity assessment) and a prepared blank plasma extract (for matrix effect assessment).
-
A one-step protein precipitation is often sufficient for sample clean-up when using an optimized mobile phase.[2][5]
-
-
LC-MS/MS System:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (+ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the analyte and its internal standard.
-
-
Procedure:
-
Equilibrate the LC system with one of the prepared mobile phases.
-
Inject the prepared samples and acquire data.
-
Repeat the analysis for each of the different formic acid concentrations.
-
For Signal Intensity: Compare the peak areas of the analyte in the neat solution across the different formic acid concentrations.
-
For Matrix Effect: Calculate the absolute matrix effect by comparing the peak area of the analyte in the post-extraction spiked plasma sample to the peak area in the neat solution.
-
Visualizations
Caption: Workflow for optimizing formic acid concentration.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
resolving asymmetric peaks for Oseltamivir-d3 Acid in HILIC
Welcome to the technical support center for troubleshooting the analysis of Oseltamivir-d3 Acid using Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly asymmetric peak shapes, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing peak tailing for this compound in my HILIC separation?
A1: Peak tailing for this compound in HILIC is often due to secondary interactions between the analyte and the stationary phase. This compound is a zwitterionic compound, containing both a basic primary amine (pKa ≈ 7.7) and an acidic carboxylic acid group.[1][2][3] At intermediate pH values, these functional groups can interact with residual silanol groups on the silica-based HILIC column, leading to peak tailing.[4] Other potential causes include column overloading, improper mobile phase composition, or a degraded column.[2][5]
Q2: What is the ideal mobile phase pH for analyzing this compound in HILIC?
A2: To minimize peak tailing from silanol interactions, the mobile phase pH should be adjusted to be at least 2 units away from the pKa of the primary amine (pKa ≈ 7.7).[1][2][3] Therefore, a mobile phase pH of ≤ 5.7 or ≥ 9.7 is recommended. A lower pH (e.g., 3.5-4.5) will ensure the primary amine is fully protonated, reducing its interaction with silanol groups.[1]
Q3: Can the buffer concentration in my mobile phase affect the peak shape?
A3: Yes, buffer concentration is critical in HILIC. Insufficient buffer concentration can lead to increased secondary interactions and peak tailing.[5] Increasing the buffer concentration can help to mask residual silanol interactions on the stationary phase, thereby improving peak shape.[4] A concentration of 10-20 mM is a good starting point.
Q4: My this compound peak is fronting. What could be the cause?
A4: Peak fronting is less common than tailing but can occur due to column overloading, where too much sample is injected onto the column.[2][5] It can also be a result of a mismatch between the injection solvent and the mobile phase. If the sample is dissolved in a solvent stronger (more polar in HILIC) than the mobile phase, it can cause the peak to front.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving asymmetric peaks for this compound in HILIC.
Guide 1: Resolving Peak Tailing
If you are observing peak tailing for this compound, follow these steps:
-
Assess Mobile Phase pH: Check the pH of your aqueous mobile phase component. If it is between 5.7 and 9.7, adjust it to be ≤ 5.7 or ≥ 9.7 to minimize silanol interactions with the primary amine of this compound.
-
Optimize Buffer Concentration: If the pH is appropriate, consider increasing the buffer salt concentration (e.g., from 10 mM to 20 mM ammonium formate or ammonium acetate) to further reduce secondary interactions.
-
Check for Column Overload: Dilute your sample 10-fold and reinject. If the peak shape improves, your original sample was likely overloaded.
-
Evaluate Injection Solvent: Ensure your sample is dissolved in a solvent that is as weak as or weaker than your mobile phase (i.e., a high percentage of acetonitrile).
-
Column Health: If the above steps do not resolve the issue, your column may be degraded or contaminated. Try flushing the column with a strong solvent or replace it with a new one.[2]
Guide 2: Addressing Peak Fronting
If your this compound peak is fronting, consider the following solutions:
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. Try reducing the injection volume by half or diluting the sample.[2]
-
Match Injection Solvent to Mobile Phase: Prepare your sample in the initial mobile phase composition or a solvent with a higher percentage of the weak solvent (acetonitrile in HILIC).
Data Presentation
The following tables summarize the expected effects of key chromatographic parameters on the peak asymmetry of this compound.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| 3.5 | 1.0 - 1.2 | Primary amine is fully protonated, minimizing silanol interactions. |
| 5.5 | 1.3 - 1.6 | Partial protonation of the primary amine leads to increased silanol interactions. |
| 7.5 | > 1.8 | Analyte is near its pKa, resulting in significant peak tailing. |
| 9.5 | 1.0 - 1.3 | Primary amine is deprotonated, and silanol groups are ionized, but high pH can improve peak shape for some basic compounds on certain columns. |
Table 2: Effect of Buffer Concentration on Peak Asymmetry (at pH 4.5)
| Buffer Concentration | Expected Asymmetry Factor (As) | Rationale |
| 5 mM | 1.5 - 1.8 | Insufficient buffering to mask all secondary interactions. |
| 10 mM | 1.1 - 1.3 | Adequate buffering for good peak shape. |
| 20 mM | 1.0 - 1.2 | Enhanced masking of secondary interactions. |
Experimental Protocols
Key Experiment: HILIC Method for this compound
This protocol is a starting point for developing a robust HILIC method for this compound.
-
Column: A HILIC column with a polar stationary phase (e.g., amide, diol, or bare silica).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 95% B to 70% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 Acetonitrile:Water.
Visualizations
Troubleshooting Workflow for Asymmetric Peaks
A troubleshooting workflow for asymmetric peaks in HILIC.
Analyte-Stationary Phase Interactions in HILIC
Interactions of this compound in HILIC.
References
Validation & Comparative
The Strategic Advantage of Deuterated Internal Standards in Oseltamivir Bioanalysis: A Comparative Guide
In the landscape of antiviral drug development and therapeutic drug monitoring, the accurate quantification of Oseltamivir and its active metabolite, Oseltamivir Carboxylate, in biological matrices is paramount. A cornerstone of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of bioanalytical methods for Oseltamivir, with a focus on the validation of methods utilizing the deuterated internal standard, Oseltamivir-d3 Acid, against those employing alternative standards. This objective comparison is supported by experimental data from published studies to inform researchers, scientists, and drug development professionals in selecting the most reliable and accurate methodologies.
Stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the analyte, are widely considered the "gold standard" in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Their physicochemical properties closely mimic the analyte, ensuring they co-elute and experience similar matrix effects and extraction variability, which provides superior compensation for analytical variations.[1][2]
Comparative Analysis of Bioanalytical Method Performance
The performance of a bioanalytical method is assessed through rigorous validation of several key parameters. The following tables summarize the quantitative data from various studies, comparing methods that utilize deuterated internal standards (like Oseltamivir-d5 and Oseltamivir Acid-d3) with those using other compounds as internal standards.
Table 1: Comparison of Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Oseltamivir | Oseltamivir-d5 | 0.5 - 200 | 0.5 | [3][4] |
| Oseltamivir Carboxylate | Oseltamivir Acid-d3 | 2.0 - 800 | 2.0 | [3][4] |
| Oseltamivir | Oseltamivir-d5 | 0.52 - 207.00 | 0.52 | [5] |
| Oseltamivir Carboxylate | Oseltamivir Carboxylate-d3 | 4.08 - 1200.00 | 4.08 | [5] |
| Oseltamivir | Acyclovir | 0.92 - 745.98 | 0.92 | [6] |
| Oseltamivir Carboxylate | Acyclovir | 5.22 - 497.49 | 5.22 | [6] |
| Oseltamivir | Venlafaxine | 0.3 - 200 | 0.30 | [7] |
Table 2: Comparison of Accuracy, Precision, and Recovery
| Analyte | Internal Standard | Accuracy (%) | Precision (% CV) | Mean Extraction Recovery (%) | Reference |
| Oseltamivir | Oseltamivir-d5 | 91 - 102 | 0.9 - 13.7 | 94.4 | [5][8] |
| Oseltamivir Carboxylate | Oseltamivir Carboxylate-d3 | 88 - 109 | 0.5 - 8.2 | 92.7 | [5][8] |
| Oseltamivir | Acyclovir | Within 10.1% (as intra- & inter-day precision) | Within 10.1% | 68.72 | [6] |
| Oseltamivir Carboxylate | Acyclovir | Within 10.1% (as intra- & inter-day precision) | Within 10.1% | 70.66 | [6] |
| Oseltamivir | Venlafaxine | 97 - 105 | < 10 | ≥89 | [7] |
The data clearly indicates that methods employing deuterated internal standards achieve excellent sensitivity with LLOQs as low as 0.5 ng/mL for Oseltamivir.[3][4][8] Furthermore, these methods demonstrate high accuracy and precision, with recovery rates often exceeding 90%.[8] While methods with alternative internal standards like Acyclovir and Venlafaxine also show acceptable performance, the use of deuterated standards generally provides a more consistent and robust assay, as they better account for variations during sample processing and analysis.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the quantification of Oseltamivir and Oseltamivir Carboxylate in human plasma.
Method 1: Using Deuterated Internal Standards (Oseltamivir-d5 and Oseltamivir Acid-d3)
This method is adapted from studies demonstrating high sensitivity and specificity for both the prodrug and its active metabolite.[3][8]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
To 300 µL of human plasma, add the internal standard solution (Oseltamivir-d5 and Oseltamivir Acid-d3).[3]
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes and internal standards from the cartridge.
-
The eluate is then ready for injection into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Method 2: Using a Non-Deuterated Internal Standard (Acyclovir)
This method provides an alternative approach for the simultaneous quantification of Oseltamivir and its carboxylate metabolite.[6]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Liquid Chromatography Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Bioanalytical Workflow
To better illustrate the logical flow of a typical bioanalytical method validation for Oseltamivir, the following diagram outlines the key stages from sample collection to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Oseltamivir-d3 Acid and Oseltamivir-d5 as Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antiviral medication oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise results, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a detailed comparison of two commonly utilized deuterated internal standards: Oseltamivir-d3 Acid and Oseltamivir-d5.
The selection of an appropriate internal standard is paramount to compensate for variability during sample preparation, chromatography, and ionization. Ideally, an internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency, while being distinguishable by mass spectrometry. Oseltamivir-d5 is the deuterated analog of the parent drug, oseltamivir, while this compound (also known as Oseltamivir carboxylate-d3) is the deuterated version of the active metabolite. Their use in tandem allows for the simultaneous quantification of both the prodrug and its active form in biological matrices.
Performance Comparison
While a direct head-to-head "vs." comparison for the same analyte is not standard practice, as they are used for different analytes (the parent drug and its metabolite), their performance characteristics from various validated bioanalytical methods are summarized below. These tables highlight their suitability for their respective roles.
Table 1: General Characteristics of Oseltamivir-d5 and this compound
| Characteristic | Oseltamivir-d5 | This compound |
| Analyte | Oseltamivir | Oseltamivir Acid (Carboxylate) |
| Deuterium Labeling | 5 Deuterium Atoms | 3 Deuterium Atoms |
| Typical Use | Internal standard for the quantification of oseltamivir. | Internal standard for the quantification of oseltamivir acid. |
| Rationale for Use | Closely mimics the chromatographic and mass spectrometric behavior of oseltamivir. | Closely mimics the chromatographic and mass spectrometric behavior of oseltamivir acid. |
Table 2: Mass Spectrometry Parameters for Oseltamivir, Oseltamivir Acid, and their Deuterated Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Oseltamivir | 313.4 | 225.1 | [1] |
| Oseltamivir-d5 | 318.1 | 171.2 | [2] |
| Oseltamivir Acid | 285.3 | 138.0 | [1] |
| This compound | 288.3 | 200.0 | [1] |
Note: Specific m/z values can vary slightly based on the instrument and conditions.
Table 3: Summary of Validation Parameters from a Representative LC-MS/MS Method
| Parameter | Oseltamivir with Oseltamivir-d5 IS | Oseltamivir Acid with this compound IS | Reference |
| Linearity Range | 0.5 - 200 ng/mL | 2.0 - 800 ng/mL | [3][4][5] |
| Mean Extraction Recovery | 94.4% | 92.7% | [3] |
| Precision (%RSD) | 2.2 - 11.0% | 2.2 - 11.0% | [1] |
| Accuracy | 95 - 110% | 95 - 110% | [1] |
Experimental Protocols
The following are representative experimental protocols for the simultaneous quantification of oseltamivir and oseltamivir acid in human plasma using Oseltamivir-d5 and this compound as internal standards.
Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of human plasma, add 50 µL of a mixed internal standard working solution (containing Oseltamivir-d5 and this compound).
-
Vortex for 15 seconds.
-
Add 500 µL of 1.0% formic acid in water and vortex for another 15 seconds.
-
Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.
-
Precondition an SPE cartridge (e.g., Orochem DVB-LP, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge twice with 1 mL of 1% formic acid in water.
-
Elute the analytes with the appropriate elution solvent.
-
The eluate is then ready for injection into the LC-MS/MS system.[3]
Liquid Chromatography Conditions
-
HPLC System: A system capable of delivering reproducible gradients and with a temperature-controlled column compartment.
-
Column: A reversed-phase column, such as a Symmetry C18 (100 mm x 4.6 mm, 5 µm), is commonly used.[3]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[3] For example, 10 mM ammonium formate and acetonitrile (30:70, v/v).[3]
-
Flow Rate: A flow rate of around 0.7 to 1.0 mL/min is often employed.
-
Column Temperature: Maintained at a constant temperature, for instance, 40 °C.[3]
-
Injection Volume: Typically 10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is standard for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for each analyte and internal standard (as listed in Table 2).
Visualizing the Workflow
The following diagram illustrates the typical bioanalytical workflow for the quantification of oseltamivir and its metabolite.
Caption: Bioanalytical workflow for oseltamivir and its metabolite.
Conclusion
Both Oseltamivir-d5 and this compound serve as excellent internal standards for the bioanalysis of oseltamivir and its active metabolite, oseltamivir acid, respectively. Their stable isotope labels ensure that they behave nearly identically to their corresponding analytes during sample processing and analysis, which is essential for correcting analytical variability and achieving high-quality quantitative data. The choice between them is not one of superiority, but rather of selecting the appropriate standard for the specific analyte being measured. For simultaneous quantification, a mixture of both internal standards is the standard and recommended practice in the field.
References
- 1. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle in Bioanalysis: Oseltamivir-d3 Acid in Incurred Sample Reanalysis for Oseltamivir Assays
A definitive guide for researchers on the critical role of stable isotope-labeled internal standards in ensuring robust and reproducible bioanalytical data for oseltamivir.
In the landscape of antiviral drug development, the accurate quantification of oseltamivir and its active metabolite, oseltamivir carboxylate (oseltamivir acid), is paramount for pharmacokinetic and bioequivalence studies. A key procedure for ensuring the reliability of these measurements is Incurred Sample Reanalysis (ISR). This guide provides a comprehensive comparison of the performance of Oseltamivir-d3 Acid as a deuterated internal standard against other alternatives, supported by experimental data and detailed protocols.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the choice of an internal standard (IS) is a critical factor that directly influences the accuracy and precision of the results.[1] An ideal IS should mimic the analyte of interest throughout sample preparation and analysis to compensate for variability.[2] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physical and chemical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and ionization.[3][4] This co-elution is crucial for mitigating matrix effects, where endogenous components in biological samples can suppress or enhance the analyte's signal.[3][5]
In contrast, structural analogs, while sometimes used as a more cost-effective alternative, may not co-elute perfectly with the analyte and can be affected differently by the matrix, potentially compromising data quality.[3][4] The European Medicines Agency (EMA) has noted that over 90% of submissions to their agency incorporate SIL-IS in supportive assay validations, underscoring their importance in regulatory submissions.[5]
Performance Under Scrutiny: this compound in Action
A study comparing a structural analog IS with a deuterated IS for the quantification of the depsipeptide kahalalide F in a biological matrix demonstrated a significant improvement in both accuracy and precision with the deuterated standard.[4] The mean bias was closer to 100% and the standard deviation was lower, indicating more reliable results.[4] Another example involves the immunosuppressant drug sirolimus, where the use of a deuterated internal standard (SIR-d3) resulted in a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) compared to a structural analog (CV of 7.6%-9.7%).[3]
For oseltamivir assays, published methods consistently employ deuterated analogs for both the parent drug and its active metabolite.[2][6][7] One such study, which successfully validated a method for the simultaneous determination of oseltamivir and oseltamivir carboxylate, utilized Oseltamivir-d5 and Oseltamivir carboxylate-C13-d3 as internal standards. The assay's reproducibility was confirmed through the reanalysis of 151 incurred subject samples, meeting the acceptance criteria.[2][8]
The table below summarizes the expected performance differences based on available data for similar compounds.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Accuracy (Mean Bias) | Closer to 100%[4] | Potential for significant deviation from 100%[4] |
| Precision (%CV) | Lower (e.g., 2.7%-7.6%)[3][4] | Higher (e.g., 7.6%-9.7%)[3][4] |
| Matrix Effect Compensation | High, due to co-elution[3][5] | Variable and potentially poor[3] |
| Regulatory Acceptance | Highly accepted (e.g., EMA)[5] | May face scrutiny or rejection[5] |
| Incurred Sample Reanalysis Pass Rate | High probability of meeting acceptance criteria | Lower probability, potential for ISR failure |
Experimental Protocol: Incurred Sample Reanalysis for Oseltamivir Assays
The following is a representative protocol for conducting ISR for an oseltamivir bioanalytical method using LC-MS/MS with this compound as the internal standard.
1. Sample Selection:
-
For clinical studies, ISR should be conducted for all pivotal bioequivalence studies and any study where pharmacokinetics is a primary endpoint.[9][10]
-
Select up to 10% of the total number of study samples for reanalysis.[10][11]
-
Samples should be selected from timepoints near the maximum concentration (Cmax) and from the terminal elimination phase of the pharmacokinetic profile.[10]
2. Sample Preparation (Protein Precipitation):
-
Thaw incurred samples and quality control (QC) samples at room temperature.
-
To a 30 µL aliquot of plasma, add 100 µL of methanol containing the internal standards, Oseltamivir-d3 and Oseltamivir Carboxylate-d3 (concentration to be optimized during method validation).[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 8 minutes to precipitate proteins.[6]
-
Inject a portion of the resulting supernatant into the LC-MS/MS system.[6]
3. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 column is commonly used for separation.[2]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).[2]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in the positive ionization mode with multiple reaction monitoring (MRM) is used for detection.[2][8]
4. Data Evaluation and Acceptance Criteria:
-
The concentration of the reanalyzed incurred samples is calculated using the calibration curve from the respective analytical run.
-
The percentage difference between the initial concentration and the reanalyzed concentration is calculated for each sample using the following formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) x 100
-
For the ISR to be considered acceptable, at least two-thirds (67%) of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.[9][10]
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key concepts and workflows.
Caption: How a deuterated internal standard corrects for analytical variability.
Caption: A typical workflow for Incurred Sample Reanalysis (ISR).
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is indispensable for robust and reliable bioanalytical assays of oseltamivir. Its ability to closely mimic the behavior of the analyte leads to significant improvements in precision and accuracy compared to structural analogs, thereby ensuring the integrity of pharmacokinetic data and the success of incurred sample reanalysis. The careful selection and implementation of a high-purity, appropriately labeled deuterated standard, coupled with a validated experimental protocol, are essential for generating high-quality, defensible bioanalytical data in drug development and research.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. e-b-f.eu [e-b-f.eu]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to the Long-Term Stability of Oseltamivir-d3 Acid in Frozen Plasma
For researchers and scientists engaged in pharmacokinetic and bioequivalence studies, the reliability of analytical data is paramount. This guide provides a comprehensive assessment of the long-term stability of Oseltamivir-d3 Acid in frozen human plasma. This compound is a deuterated internal standard crucial for the accurate quantification of its non-deuterated counterpart, Oseltamivir Acid (Oseltamivir Carboxylate), the active metabolite of the antiviral drug Oseltamivir. The stability of the internal standard is a critical factor in ensuring the integrity of bioanalytical methods.
This guide presents a comparative analysis of the long-term stability of Oseltamivir Acid in frozen plasma, which serves as a direct surrogate for the stability of this compound. The data is compiled from various validated bioanalytical methods and is presented alongside detailed experimental protocols to aid in the design and execution of robust stability studies.
Comparative Long-Term Stability Data
The following table summarizes the long-term stability of Oseltamivir and its active metabolite, Oseltamivir Acid, in frozen human plasma under different storage conditions. The stability of this compound is expected to be comparable to that of Oseltamivir Acid.
| Analyte | Storage Temperature | Duration | Matrix | Conclusion |
| Oseltamivir | -80°C | 31 days | Human Plasma | Stable[1][2] |
| Oseltamivir | -70°C | 61 days | Human Plasma | Stable[3] |
| Oseltamivir | -20°C | 61 days | Human Plasma | Stable[3] |
| Oseltamivir Acid | -70°C | 61 days | Human Plasma | Stable[3] |
| Oseltamivir Acid | -20°C | 61 days | Human Plasma | Stable[3] |
Note: The stability is generally assessed by comparing the mean concentration of the stored quality control (QC) samples against freshly prepared calibration standards. The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration[4].
Experimental Protocols
The long-term stability of this compound and Oseltamivir Acid in frozen plasma is determined as part of the validation of bioanalytical methods. A detailed, generalized protocol is outlined below.
Objective
To assess the stability of this compound and Oseltamivir Acid in human plasma stored at frozen temperatures for an extended period.
Materials
-
Blank human plasma (with anticoagulant, e.g., K2EDTA or sodium fluoride with potassium oxalate)[5]
-
Oseltamivir and Oseltamivir Acid reference standards
-
This compound (or other deuterated analogs like Oseltamivir-d5 and Oseltamivir acid-C13-d3) as internal standard (IS)[3][6]
-
Reagents for sample preparation (e.g., solid-phase extraction cartridges, protein precipitation reagents like acetonitrile or methanol)[5][6][7]
-
Mobile phase for LC-MS/MS analysis (e.g., acetonitrile and 10 mM ammonium formate or 0.1% formic acid)[3][6][7]
Methodology
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with known concentrations of Oseltamivir and Oseltamivir Acid to prepare low and high concentration QC samples.
-
A corresponding amount of the internal standard (this compound) is also added.
-
-
Storage:
-
Aliquots of the low and high QC samples are stored in validated freezers at the desired temperatures (e.g., -20°C and -70°C or -80°C)[3].
-
The duration of storage should be at least as long as the time from the first sample collection to the last sample analysis in a clinical or preclinical study[8].
-
-
Sample Analysis:
-
At specified time points (e.g., 30, 60, 90 days), a set of stored QC samples is thawed unassisted at room temperature.
-
The samples are then processed and analyzed using a validated LC-MS/MS method. Sample preparation typically involves solid-phase extraction (SPE) or protein precipitation (PP)[3][5][6][7].
-
The processed samples are injected into an LC-MS/MS system for quantification.
-
-
Data Evaluation:
-
The concentrations of the stored QC samples are determined using a freshly prepared calibration curve.
-
The mean concentration of the stability QC samples is compared to the nominal concentration.
-
The analyte is considered stable if the deviation is within the acceptable limits set by regulatory guidelines (e.g., ±15% for the mean concentration)[4].
-
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a long-term stability assessment.
Caption: Workflow for Long-Term Stability Assessment of Analytes in Plasma.
References
- 1. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 5. In vitro and in vivo stability of oseltamivir within a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. LC-MS/MS method for oseltamivir and metabolite in plasma. [wisdomlib.org]
- 8. fda.gov [fda.gov]
A Comparative Guide to LC-MS/MS Methods for Oseltamivir Analysis Across Laboratories
This guide provides a comparative overview of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. The information is compiled from several published studies, offering researchers, scientists, and drug development professionals a resource for evaluating and selecting appropriate methodologies. While direct inter-laboratory cross-validation studies are not publicly available, this guide facilitates a comparison of the performance characteristics of different validated methods.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters from different LC-MS/MS methods developed and validated in various laboratories. This allows for a side-by-side comparison of linearity, sensitivity, accuracy, and precision.
Table 1: Performance Characteristics of LC-MS/MS Methods for Oseltamivir Quantification
| Parameter | Method A | Method B | Method C | Method D |
| Linearity Range (ng/mL) | 0.52 - 207.00[1][2] | 0.92 - 745.98[3] | 0.3 - 200[4][5] | 0.5 - 200[6][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.52[1][2] | 0.92[3] | 0.30[4][5] | 0.5[6][7] |
| Intra-day Precision (% CV) | 0.9 - 13.7[1][2] | < 10.1[3] | < 10[4][5] | Not explicitly stated |
| Inter-day Precision (% CV) | 0.9 - 13.7[1][2] | < 10.1[3] | < 10[4][5] | Not explicitly stated |
| Accuracy (%) | 91 - 102[1][2] | Within 10.1% of nominal values[3] | 97 - 105[4][5] | Not explicitly stated |
| Extraction Recovery (%) | Not explicitly stated | 68.72[3] | ≥ 89[4][5] | 94.4[6][7] |
| Internal Standard | Deuterated Oseltamivir[1][2] | Acyclovir[3] | Venlafaxine[4] | Deuterated Oseltamivir[6][7] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Oseltamivir Carboxylate Quantification
| Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 4.08 - 1200.00[1][2] | 5.22 - 497.49[3] | 2.0 - 800[6][7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 4.08[1][2] | 5.22[3] | 2.0[6][7] |
| Intra-day Precision (% CV) | 0.5 - 8.2[1][2] | < 10.1[3] | Not explicitly stated |
| Inter-day Precision (% CV) | 0.5 - 8.2[1][2] | < 10.1[3] | Not explicitly stated |
| Accuracy (%) | 88 - 109[1][2] | Within 10.1% of nominal values[3] | Not explicitly stated |
| Extraction Recovery (%) | Not explicitly stated | 70.66[3] | 92.7[6][7] |
| Internal Standard | Deuterated Oseltamivir Carboxylate[1][2] | Acyclovir[3] | Deuterated Oseltamivir Carboxylate[6][7] |
Experimental Protocols
This section details the methodologies employed in the compared LC-MS/MS analyses.
Method A
-
Liquid Chromatography:
-
Mass Spectrometry:
Method B
-
Sample Preparation: Solid Phase Extraction (SPE) using a Chromatopack C18 column[3].
-
Liquid Chromatography:
-
Mass Spectrometry:
Method C
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate[4].
-
Liquid Chromatography:
-
Mass Spectrometry:
Method D
-
Sample Preparation: Solid Phase Extraction (SPE) from 200 µL human plasma[6][7].
-
Liquid Chromatography:
-
Mass Spectrometry:
Visualizing the Cross-Validation Workflow
The following diagram illustrates a conceptual workflow for a cross-laboratory validation of oseltamivir LC-MS/MS methods. This represents an ideal process for ensuring consistency and reliability of analytical data across different research sites.
Caption: Conceptual workflow for inter-laboratory cross-validation of analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Development and validation of a high-throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of oseltamivir phosphate and its oseltamivir carboxylate metabolite in human plasma for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Extraction Recovery of Oseltamivir-d3 Acid
For researchers and drug development professionals, accurate quantification of active pharmaceutical ingredients and their metabolites is critical. Oseltamivir-d3 Acid, a deuterated isotopologue of Oseltamivir Carboxylate, is commonly used as an internal standard in pharmacokinetic studies. Its efficient extraction from biological matrices is paramount for reliable bioanalysis. This guide provides a comparative overview of common extraction techniques, their recovery efficiencies, and detailed experimental protocols.
Comparison of Extraction Recovery
The selection of an appropriate extraction method is a balance between recovery, purity, and throughput. Below is a summary of reported extraction recovery rates for this compound and its non-deuterated analogue using various techniques.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Oseltamivir Acid-d3 | Human Plasma | 91.9% | [1][2] |
| Solid-Phase Extraction (SPE) | Oseltamivir Carboxylate | Human Plasma | 92.4% | [1][2] |
| Liquid-Liquid Extraction (LLE) | Oseltamivir | Human Plasma | ≥89% | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting extraction procedures. The following sections outline the protocols for Solid-Phase Extraction, Liquid-Liquid Extraction, and a general procedure for Protein Precipitation.
Solid-Phase Extraction (SPE) Protocol
This method is noted for its high recovery and ability to produce clean extracts.[2]
Materials:
-
Human plasma
-
Oasis HLB SPE cartridges
-
Methanol
-
Water
-
1% Formic acid in water
-
Elution solvent: Dichlorvos solution (0.1 mg/mL in acetonitrile):water (70:30, v/v)[2]
Procedure:
-
Pre-treatment: To 200 µL of human plasma, add internal standards (including this compound). Add 500 µL of 1.0% formic acid in water and vortex for 15 seconds. Centrifuge the samples at 3204 x g for 2 minutes at 10 °C.[2]
-
Cartridge Conditioning: Pre-condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge twice with 1% formic acid in water.[2]
-
Elution: Elute the analytes with 0.2 mL of the elution solvent.[2]
-
Analysis: The eluate is ready for injection into the LC-MS/MS system.[2]
Liquid-Liquid Extraction (LLE) Protocol
LLE is a classic and effective method for sample cleanup.[3]
Materials:
-
Human plasma
-
Ethyl acetate
-
Internal standard solution (containing this compound and venlafaxine)
-
0.1 M Glycine buffer (pH 11.0)
Procedure:
-
Sample Preparation: To 300 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard solution.
-
pH Adjustment: Add 100 µL of 0.1 M glycine buffer (pH 11.0).
-
Extraction: Add 1 mL of ethyl acetate and vortex for 10 minutes.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Analyte Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
Protein precipitation is a rapid method for removing proteins from biological samples.
Materials:
-
Human plasma
-
Acetonitrile (ACN) or Methanol (MeOH)
-
Internal standard solution (containing this compound)
Procedure:
-
Sample Preparation: Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard solution.
-
Precipitation: Add 300-500 µL of cold acetonitrile or methanol (a 3:1 to 5:1 ratio of solvent to sample is common) to the plasma.[4]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected for analysis or evaporated and reconstituted in the mobile phase for concentration.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizing the Workflow
To better understand the process of determining extraction recovery, the following diagram illustrates the key steps involved.
Caption: Workflow for determining extraction recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
Comparative Guide to Linearity and Sensitivity Assessment of Oseltamivir-d3 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Oseltamivir-d3 Acid as an internal standard in the quantitative analysis of Oseltamivir. The focus is on the key validation parameters of linearity and sensitivity, supported by experimental data from published studies.
Introduction
Oseltamivir is an antiviral prodrug that is metabolized in vivo to its active form, Oseltamivir Carboxylase. Accurate quantification of Oseltamivir in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] This guide outlines the expected performance of an LC-MS/MS method utilizing this compound for the assessment of linearity and sensitivity.
Experimental Protocol: Linearity and Sensitivity Assessment
This section details a typical experimental workflow for validating the linearity and sensitivity of an LC-MS/MS method for Oseltamivir quantification using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of Oseltamivir and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Oseltamivir by serial dilution of the stock solution to cover the expected calibration range.
-
Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the Oseltamivir working standard solutions to create a calibration curve with at least six to eight non-zero concentration levels.
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high.
-
Add the this compound working solution to all calibration standards and QC samples to achieve a constant final concentration of the internal standard.
3. Sample Extraction:
-
Employ a suitable extraction method, such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE), to isolate the analytes from the biological matrix.[3][4]
-
A common method involves protein precipitation with acetonitrile, followed by centrifugation to separate the precipitated proteins.
-
The supernatant is then typically diluted or directly injected into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 reverse-phase column for chromatographic separation. The mobile phase often consists of a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[3][4]
-
Mass Spectrometry (MS/MS): Operate the mass spectrometer in the positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify Oseltamivir and this compound.[4]
-
Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
5. Data Analysis:
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Perform a linear regression analysis. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.[5]
-
Sensitivity (Lower Limit of Quantification, LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within ±20%).[5]
Data Presentation: Performance Comparison
The following tables summarize typical performance data for LC-MS/MS methods for the quantification of Oseltamivir, which are achievable with the use of a suitable internal standard like this compound.
Table 1: Linearity of Oseltamivir Quantification in Human Plasma
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Oseltamivir | 0.5 - 200 | ≥ 0.9976 | [4] |
| Oseltamivir | 0.34 - 1000 | > 0.99 | [6] |
| Oseltamivir | 0.3 - 200 | 0.9937 | [7] |
| Oseltamivir Carboxylate | 2.0 - 800 | ≥ 0.9976 | [4] |
| Oseltamivir Carboxylate | 0.34 - 1000 | > 0.99 | [6] |
Table 2: Sensitivity (LLOQ) of Oseltamivir Quantification in Human Plasma
| Analyte | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) | Reference |
| Oseltamivir | 0.5 | Within ±20% | ≤ 20% | [3] |
| Oseltamivir | 0.34 | Within ±20% | ≤ 20% | [6] |
| Oseltamivir | 0.30 | Within ±20% | ≤ 20% | [7] |
| Oseltamivir Carboxylate | 2.0 | Within ±20% | ≤ 20% | [3] |
| Oseltamivir Carboxylate | 0.34 | Within ±20% | ≤ 20% | [6] |
Mandatory Visualization
Caption: Workflow for Linearity and Sensitivity Assessment.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison Guide for Oseltamivir Quantification Using Oseltamivir-d3 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated methodologies for the quantification of oseltamivir and its active metabolite, oseltamivir carboxylate, in human plasma. The focus is on methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Oseltamivir-d3 Acid (or its deuterated analogs) as an internal standard. The data presented is compiled from multiple studies to offer a comprehensive resource for selecting and implementing a suitable analytical method.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of different LC-MS/MS methods for oseltamivir and oseltamivir carboxylate quantification. These methods utilize deuterated internal standards, which are considered the gold standard for bioanalytical assays due to their similar chemical properties and chromatographic behavior to the analyte, minimizing variability.
Table 1: Oseltamivir Quantification Parameters
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Oseltamivir-d5 | Oseltamivir-d3 | Oseltamivir-d5 | Venlafaxine |
| Linearity Range (ng/mL) | 0.5 - 200[1][2] | 0.34 - 1000[3] | 0.5 - 200[4] | 0.3 - 200[5][6] |
| LLOQ (ng/mL) | 0.5[1][2] | 0.34[3] | 0.5[4] | 0.30[5][6] |
| Accuracy (%) | Not explicitly stated | 95 - 110[3] | Not explicitly stated | 97 - 105[5] |
| Precision (% CV) | < 3.5[2] | 2.2 - 11.0[3] | Not explicitly stated | < 10[5][6] |
| Mean Recovery (%) | 94.4[1][2] | Not explicitly stated | Not explicitly stated | ≥ 89[5][6] |
Table 2: Oseltamivir Carboxylate Quantification Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Oseltamivir acid-C13-d3 | Oseltamivir Carboxylate-d3 | Oseltamivir acid-D3 |
| Linearity Range (ng/mL) | 2.0 - 800[1][2] | 0.34 - 1000[3] | 2.0 - 800[4] |
| LLOQ (ng/mL) | 2.0[1][2] | 0.34[3] | 2.0[4] |
| Accuracy (%) | Not explicitly stated | 95 - 110[3] | Not explicitly stated |
| Precision (% CV) | < 3.5[2] | 2.2 - 11.0[3] | Not explicitly stated |
| Mean Recovery (%) | 92.7[1][2] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies from selected studies are provided below. These protocols highlight different approaches to sample preparation and analysis.
Method 1: Solid Phase Extraction (SPE) based LC-MS/MS
This method is suitable for clean sample preparation and achieves high recovery.
-
Sample Preparation:
-
To 200 µL of plasma, add 50 µL of the internal standard mix (Oseltamivir-d5 and Oseltamivir acid-C13-d3).
-
Add 500 µL of 1.0% formic acid in water and vortex.
-
Centrifuge the samples at 3204×g for 2 minutes.
-
Load the supernatant onto a pre-conditioned DVB-LP extraction cartridge.
-
Wash the cartridge twice with 1% formic acid in water.
-
Elute the analytes with 0.2 mL of dichlorvos solution in acetonitrile:water (70:30, v/v).[1][2]
-
Inject 10 µL of the eluate into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
Method 2: Protein Precipitation based LC-MS/MS
This method offers a simpler and faster sample preparation protocol.
-
Sample Preparation:
-
Use plasma samples from blood treated with sodium fluoride to inhibit esterase activity.[3]
-
To 30 µL of plasma, add 100 µL of methanol containing the internal standards (Oseltamivir-d3 and Oseltamivir Carboxylate-d3).[3]
-
Vortex and then centrifuge at 16,000×g for 8 minutes.[3]
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[3]
-
-
LC-MS/MS Conditions:
-
Column: Agilent Eclipse Plus C18 (50 mm × 2.1 mm, 5.0 µm)[3]
-
Mobile Phase: A gradient of methanol/water with 2.5 mM formic acid.[3]
-
Ionization: Positive Ionization Mode
-
MRM Transitions: [3]
-
Oseltamivir: m/z 313.4 → 225.1
-
Oseltamivir-d3: m/z 316.4 → 228.0
-
Oseltamivir Carboxylate: m/z 285.3 → 138.0
-
Oseltamivir Carboxylate-d3: m/z 288.3 → 200.0
-
-
Visualized Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Oseltamivir Quantification using SPE.
Caption: Workflow for Oseltamivir Quantification using Protein Precipitation.
Alternative Quantification Methods
While LC-MS/MS with deuterated internal standards is the preferred method for bioanalysis due to its high sensitivity and specificity, other methods have been developed, particularly for pharmaceutical formulations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method is simpler and more accessible than LC-MS/MS. It has been validated for quantifying oseltamivir in capsules. The mobile phase typically consists of a buffer and acetonitrile, with detection at around 215 nm.[7] While robust for quality control of pharmaceuticals, it generally lacks the sensitivity required for pharmacokinetic studies in biological matrices.[7]
-
Colorimetric Methods: These methods rely on the formation of a colored complex between oseltamivir and a reagent like Congo red.[8] The intensity of the color, measured by a spectrophotometer, is proportional to the drug concentration. This technique is useful for rapid screening but is less specific and sensitive compared to chromatographic methods.[8]
Comparison of Internal Standards
-
Deuterated Internal Standards (e.g., this compound): These are the ideal choice for LC-MS/MS analysis. They co-elute with the analyte and have nearly identical ionization efficiency, effectively correcting for matrix effects and variations in sample processing.
-
Non-Isotopically Labeled Internal Standards (e.g., Venlafaxine): In some cases, other compounds with similar chemical properties are used as internal standards.[5][6] While more cost-effective, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate quantification.
References
- 1. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple and sensitive assay for quantification of oseltamivir and its active metabolite oseltamivir carboxylate in human plasma using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry: improved applicability to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Benchtop Stability of Oseltamivir and its Deuterated Analog in Whole Blood: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of an analyte in biological matrices is paramount for accurate bioanalytical results. This guide provides a comparative overview of the benchtop stability of the antiviral drug oseltamivir and its deuterated internal standard, Oseltamivir-d3 Acid, in whole blood. The information is compiled from various studies to offer insights into sample handling and storage for pharmacokinetic and other clinical studies.
Comparative Stability Data
While direct comparative studies on the benchtop stability of oseltamivir and this compound in whole blood are limited in publicly available literature, existing research provides valuable insights into their individual stabilities in relevant biological matrices. Oseltamivir, a prodrug, is known to be susceptible to ex vivo conversion to its active metabolite, oseltamivir carboxylate, by esterases present in blood. The use of fluoride-containing collection tubes is a common practice to inhibit this enzymatic activity.
The following table summarizes the available stability data for oseltamivir in whole blood and for both oseltamivir and its deuterated carboxylate analog in plasma, which serves as a close reference point in the absence of specific whole blood data for the deuterated compound.
| Compound | Matrix | Storage Condition | Duration | Stability |
| Oseltamivir | Whole Blood (in EDTA fluoride tubes) | 37°C | 8 hours | Stable[1] |
| Oseltamivir | Whole Blood (in EDTA fluoride tubes) | 2-8°C | 24 hours | Stable[1] |
| Oseltamivir | Plasma | Room Temperature | 4 hours | Stable |
| Oseltamivir | Dried Blood Spot | Room Temperature | 7 days | Stable |
| Oseltamivir | Dried Blood Spot | 4°C | 7 days | Stable |
| This compound (as internal standard) | Plasma | - | - | Assumed stable under conditions validated for the analyte |
Note: The stability of internal standards such as this compound is typically assessed during bioanalytical method validation to ensure it does not degrade during sample processing and analysis. It is expected to be stable under the same conditions as the analyte it is used to quantify.
Experimental Protocols
The assessment of benchtop stability is a critical component of bioanalytical method validation. Below is a generalized experimental protocol for evaluating the stability of oseltamivir and its deuterated internal standard in whole blood.
Objective
To determine the stability of oseltamivir and this compound in human whole blood at room temperature over a specified period.
Materials
-
Human whole blood (collected in EDTA fluoride tubes)
-
Oseltamivir reference standard
-
This compound reference standard
-
Anticoagulant (e.g., EDTA with sodium fluoride)
-
Calibrated pipettes and other standard laboratory equipment
-
LC-MS/MS system for analysis
Procedure
-
Spiking of Whole Blood: Freshly collected human whole blood is spiked with known concentrations of oseltamivir and this compound to prepare quality control (QC) samples at low and high concentration levels.
-
Initial Analysis (Time 0): A set of QC samples is processed and analyzed immediately after preparation to establish the baseline concentration.
-
Benchtop Storage: The remaining QC samples are stored on the benchtop at a controlled room temperature (e.g., 20-25°C).
-
Time-Point Analysis: Aliquots of the stored QC samples are processed and analyzed at various time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Sample Processing: At each time point, the whole blood samples are processed, which may include protein precipitation followed by centrifugation.
-
LC-MS/MS Analysis: The concentrations of oseltamivir and this compound in the processed samples are determined using a validated LC-MS/MS method.
-
Data Evaluation: The mean concentration of the stored QC samples at each time point is compared to the mean concentration of the baseline samples. The stability is typically acceptable if the mean concentration at each time point is within ±15% of the baseline concentration.
Visualizing the Experimental Workflow
To illustrate the process of assessing benchtop stability, the following diagram outlines the key steps involved.
Caption: Experimental workflow for benchtop stability assessment.
Logical Relationship in Bioanalytical Method Validation
The stability of both the analyte and the internal standard is a cornerstone of reliable bioanalytical method validation. The following diagram illustrates the logical relationship and importance of stability assessments.
Caption: Role of stability in bioanalytical method validation.
References
Oseltamivir-d3 Acid Cleanup: A Comparative Guide to Protein Precipitation and Solid-Phase Extraction
For researchers and drug development professionals engaged in the bioanalysis of Oseltamivir, the active metabolite of the antiviral drug Oseltamivir Phosphate, selecting an appropriate sample cleanup method is critical for accurate quantification. This guide provides a detailed comparison of two common techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—for the cleanup of Oseltamivir Acid and its deuterated internal standard, Oseltamivir-d3 Acid, from biological matrices like plasma.
Quantitative Performance Comparison
The choice between PPT and SPE often involves a trade-off between speed, cost, and the cleanliness of the final extract. The following table summarizes key performance metrics for both methods based on published data for Oseltamivir and its active metabolite, Oseltamivir Carboxylate (Oseltamivir Acid).
| Performance Metric | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Key Considerations |
| Analyte Recovery | High and consistent; typically ≥89% for Oseltamivir and its carboxylate form[1][2][3]. Mean extraction recoveries have been reported as high as 94.4% for Oseltamivir and 92.4% for Oseltamivir Carboxylate[1][4]. | Can be inconsistent, especially at lower concentrations[4]. While effective for removing the bulk of proteins, some analyte loss can occur due to co-precipitation[5]. | SPE generally provides superior and more reproducible recovery across a range of concentrations[4]. |
| Matrix Effect | Minimal; SPE is effective at removing endogenous interferences like phospholipids, leading to reduced ion suppression or enhancement in LC-MS/MS analysis[1][6]. Internal standard normalized matrix factors are typically close to 1.0[4]. | Significant; PPT is less selective and primarily removes proteins, leaving behind other matrix components like phospholipids that can cause substantial matrix effects[6]. | For sensitive LC-MS/MS assays, the cleaner extract from SPE is highly advantageous for minimizing analytical variability[6]. |
| Process Efficiency | More time-consuming and complex, involving multiple steps (conditioning, loading, washing, elution)[4]. | Fast, simple, and cost-effective, making it suitable for high-throughput screening[5][7]. | PPT is favored for its speed in early-stage studies, while SPE is often preferred for method validation and clinical sample analysis where accuracy is paramount[7]. |
| Lower Limit of Quantification (LLOQ) | Methods using SPE have demonstrated LLOQs as low as 0.5 ng/mL for Oseltamivir and 2.0 ng/mL for Oseltamivir Carboxylate in plasma[4]. | While specific LLOQ data for Oseltamivir using only PPT is less common in comparative studies, the higher matrix interference can negatively impact sensitivity[6]. | The cleaner baseline and reduced interference from SPE often allow for lower and more robust LLOQs[4]. |
Experimental Workflows
The workflows for Protein Precipitation and Solid-Phase Extraction are distinct, with SPE involving a more rigorous, multi-step process to achieve a cleaner sample.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
Proper Disposal of Oseltamivir-d3 Acid: A Guide for Laboratory Professionals
An essential guide for researchers and scientists on the safe and compliant disposal of Oseltamivir-d3 Acid, ensuring laboratory safety and environmental protection.
This compound, a deuterated analog of the antiviral medication oseltamivir, requires careful handling and disposal due to its potential hazards. This document provides a comprehensive, step-by-step procedure for its proper disposal in a laboratory setting, in line with established safety protocols and regulatory requirements. Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it may cause allergic skin reactions and serious eye irritation.[1][2] Furthermore, it is considered harmful to aquatic life with long-lasting effects.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
| Hazard Classification | Precautionary Measures |
| Skin Sensitizer | Wear protective gloves.[1] |
| Eye Irritant | Wear eye and face protection.[1] |
| Aquatic Hazard | Avoid release to the environment.[1] |
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to send it to an approved waste disposal plant.[1][3] It is imperative not to dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, properly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste.
-
Incompatible Wastes: Do not mix this compound waste with other incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents from reducing agents.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The date of waste accumulation should also be indicated.
-
Container Integrity: Use containers that are in good condition and have a secure, tight-fitting lid. Keep containers closed except when adding waste.
-
Storage Location: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
3. Disposal of Empty Containers:
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, it should be triple-rinsed with a suitable solvent (e.g., water, if the residue is water-soluble).
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.
-
Defacing Labels: After decontamination, completely remove or deface the original label on the container before disposal in the regular trash or recycling.[4]
4. Spill Management:
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Containment: Prevent the spill from spreading and entering drains.
-
Cleanup: For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, use an inert absorbent material, and then collect the absorbed material into a hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific hazardous waste management guidelines and local regulations for any additional requirements.
References
Essential Safety and Logistical Information for Handling Oseltamivir-d3 Acid
For researchers, scientists, and drug development professionals, the proper handling of Oseltamivir-d3 Acid is paramount for laboratory safety and experimental integrity. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2][3] This guide provides procedural, step-by-step instructions for personal protective equipment, operational handling, and disposal.
Personal Protective Equipment (PPE)
The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing the risk of exposure.[4] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile) | Prevents direct skin contact with the compound. Gloves must be inspected before use. |
| Body Protection | Laboratory coat or impervious clothing | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated | A full-face respirator may be used if exposure limits are exceeded or irritation is experienced. |
Note: The selection of protective gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan ensures consistent and safe handling of this compound in a laboratory setting.
-
Preparation :
-
Handling :
-
Storage :
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1][7] |
| Skin Contact | Take off contaminated clothing immediately. Rinse skin thoroughly with large amounts of water and soap. Consult a physician if irritation occurs.[1][5][7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1][5] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[1][5] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination, as oseltamivir can be persistent in aquatic environments.[8][9][10]
-
Waste Collection :
-
Disposal :
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of oseltamivir (Tamiflu) and other selected pharmaceuticals from wastewater using a granular bioplastic formulation entrapping propagules of Phanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
